Technical Documentation Center

3,4,5-Trichloro-2-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4,5-Trichloro-2-methylpyridine
  • CAS: 1187932-77-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Trichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure of 3,4,5-Trichloro-2-methylpyridine, a halogenated pyridine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3,4,5-Trichloro-2-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust understanding of its structural and spectroscopic characteristics. We will explore its anticipated molecular geometry, spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and a plausible synthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based compounds.

Introduction: The Significance of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are a class of heterocyclic compounds that have found extensive applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms onto the pyridine ring significantly alters its electronic properties and reactivity, providing a versatile scaffold for further chemical modifications. 3,4,5-Trichloro-2-methylpyridine, with its unique substitution pattern, presents a compelling case for investigation. The presence of three contiguous chlorine atoms and a methyl group on the pyridine core is expected to impart distinct physicochemical properties relevant to drug design and the development of advanced materials. Understanding the precise three-dimensional arrangement of atoms and the characteristic spectroscopic fingerprints of this molecule is paramount for its effective utilization in research and development.

Molecular Structure and Properties

The fundamental properties of 3,4,5-Trichloro-2-methylpyridine are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₄Cl₃NMSDS of 3,4,5-Trichloro-2-methyl-pyridine
Molecular Weight 196.46 g/mol MSDS of 3,4,5-Trichloro-2-methyl-pyridine
CAS Number 1187932-77-9MSDS of 3,4,5-Trichloro-2-methyl-pyridine
Predicted Molecular Geometry

While a definitive crystal structure for 3,4,5-Trichloro-2-methylpyridine is not publicly available, we can infer its geometry from related structures, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine.[1] The core of the molecule is a planar pyridine ring. The C-C and C-N bond lengths within the ring will be characteristic of aromatic systems. The chlorine atoms and the methyl group will be covalently bonded to the carbon atoms of the pyridine ring in the same plane. The C-Cl bond lengths are expected to be in the typical range for aryl chlorides. The presence of multiple electronegative chlorine atoms will influence the electron distribution within the pyridine ring, affecting bond lengths and angles subtly.

To visualize this predicted structure, a DOT script for Graphviz is provided below.

Caption: Predicted planar structure of 3,4,5-Trichloro-2-methylpyridine.

Synthesis Pathway

A plausible synthetic route to 3,4,5-Trichloro-2-methylpyridine would likely involve the direct chlorination of 2-methylpyridine (2-picoline) or a partially chlorinated derivative. The chlorination of pyridine rings can be achieved using various chlorinating agents, often at elevated temperatures and sometimes with a catalyst.

Hypothetical Synthesis Protocol

This protocol is based on general procedures for the chlorination of pyridine derivatives.[1]

Step 1: Initial Chlorination of 2-Methylpyridine

  • In a suitable high-boiling point solvent, such as 1,2,4-trichlorobenzene, dissolve 2-methylpyridine.

  • Heat the solution to a temperature between 80-130°C.

  • Introduce a chlorinating agent, such as chlorine gas, in a controlled manner. A free-radical initiator may be required for chlorination of the methyl group, while ring chlorination may be facilitated by a Lewis acid catalyst.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure to yield a mixture of chlorinated 2-methylpyridines.

Step 2: Further Chlorination and Purification

  • The mixture from Step 1 would be subjected to further chlorination under more forcing conditions to achieve the desired 3,4,5-trichloro substitution pattern. This may involve higher temperatures and the use of a more potent chlorination system.

  • The final product, 3,4,5-Trichloro-2-methylpyridine, would then be isolated and purified, likely through fractional distillation under vacuum or recrystallization.

synthesis_workflow Hypothetical Synthesis Workflow cluster_start Starting Material cluster_reaction1 Initial Chlorination cluster_intermediate Intermediate Products cluster_reaction2 Further Chlorination cluster_purification Purification cluster_product Final Product start 2-Methylpyridine react1 Chlorinating Agent (e.g., Cl₂ gas) High-boiling solvent start->react1 Reacts with inter Mixture of partially chlorinated 2-methylpyridines react1->inter Yields react2 Forcing Chlorination Conditions (Higher temp., catalyst) inter->react2 Further reacts under end 3,4,5-Trichloro-2-methylpyridine react2->end To form crude product purify Fractional Distillation or Recrystallization end->purify Is purified by

Caption: Hypothetical workflow for the synthesis of 3,4,5-Trichloro-2-methylpyridine.

Spectroscopic Characterization

The structural elucidation of 3,4,5-Trichloro-2-methylpyridine would rely heavily on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

  • Aromatic Region: A single singlet for the proton at the 6-position (H-6) is expected. Its chemical shift will be influenced by the electron-withdrawing effects of the three adjacent chlorine atoms and the nitrogen atom.

  • Aliphatic Region: A singlet corresponding to the three protons of the methyl group at the 2-position will be observed.

For comparison, the ¹H NMR spectrum of the less substituted 2-chloro-5-methylpyridine shows signals at approximately δ 8.18 (d), 7.45 (dd), and 7.13 (d) ppm for the aromatic protons and a singlet at δ 2.27 ppm for the methyl protons.[2] The increased number of chlorine atoms in 3,4,5-trichloro-2-methylpyridine would likely shift the remaining aromatic proton further downfield.

Predicted ¹H NMR Data
Chemical Shift (δ ppm) Multiplicity
~ 8.3 - 8.6Singlet
~ 2.4 - 2.6Singlet

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

  • Six distinct signals are expected, one for each carbon atom.

  • The chemical shifts of the carbons bearing chlorine atoms (C-3, C-4, C-5) will be significantly downfield due to the deshielding effect of the chlorine atoms.

  • The carbon of the methyl group will appear at the most upfield region of the spectrum.

The ¹³C NMR of 2-methylpyridine shows signals at approximately δ 158.3, 149.0, 136.3, 123.3, 120.7, and 24.3 ppm. The introduction of three chlorine atoms is expected to cause significant downfield shifts for the substituted carbons.

Predicted ¹³C NMR Data
Chemical Shift (δ ppm) Assignment
~ 150 - 160C-2
~ 130 - 140C-3
~ 135 - 145C-4
~ 125 - 135C-5
~ 145 - 155C-6
~ 20 - 25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (196.46 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for any chlorine-containing fragment.

  • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen atom or the substituent group. For 3,4,5-Trichloro-2-methylpyridine, initial fragmentation could involve the loss of a chlorine atom or the methyl group.

Safety and Handling

Chlorinated pyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

References

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 569-572.

Sources

Exploratory

A Technical Guide to the Synthesis of 3,4,5-Trichloro-2-methylpyridine from Picoline Precursors

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The synthesis of chlorinated compounds involves haz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The synthesis of chlorinated compounds involves hazardous materials and should only be performed by trained individuals in a properly equipped laboratory setting with all necessary safety precautions in place.

Introduction

3,4,5-Trichloro-2-methylpyridine is a polychlorinated pyridine derivative that serves as a valuable building block in the synthesis of various agrochemicals and pharmaceuticals. The precise arrangement of chlorine atoms and the methyl group on the pyridine ring allows for targeted modifications, making it a key intermediate in the development of new bioactive molecules. This guide provides an in-depth overview of a plausible synthetic strategy for 3,4,5-trichloro-2-methylpyridine starting from a readily available picoline precursor. The focus is on the underlying chemical principles and experimental considerations necessary for a successful synthesis.

Strategic Approach: Multi-Step Chlorination

The direct and selective synthesis of 3,4,5-trichloro-2-methylpyridine from 2-picoline (α-picoline) in a single step is challenging due to the difficulty in controlling the regioselectivity of the chlorination process. Therefore, a multi-step approach is generally required. The strategy outlined here involves the systematic chlorination of the pyridine ring and the methyl group, followed by selective transformations to achieve the desired product.

A plausible synthetic route, based on established chlorination methodologies for pyridine and its derivatives, would likely involve the following key stages:

  • Initial Chlorination of 2-Picoline: Introduction of chlorine atoms onto the pyridine ring.

  • Side-Chain Chlorination: Conversion of the methyl group to a trichloromethyl group.

  • Further Ring Chlorination: Introduction of additional chlorine atoms to the ring.

  • Potential Reductive Dechlorination (if necessary): To achieve the final 3,4,5-trichloro substitution pattern.

The following sections will detail the experimental considerations for a hypothetical pathway based on these principles.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Chloro-5-methylpyridine

The initial step involves the chlorination of a picoline. While 2-picoline is the direct precursor to the target molecule's backbone, processes often start with beta-picoline (3-methylpyridine) to produce key intermediates like 2-chloro-5-methylpyridine.[1] This intermediate is crucial in the synthesis of various herbicides.[1]

An alternative to direct chlorination of picolines involves a condensation reaction. For instance, 2-chloro-5-methylpyridine can be synthesized by condensing propionaldehyde with an acrylic ester, followed by amination to form a dihydropyridone, which is then halogenated, dehydrohalogenated, and finally chlorinated.[1]

Part 2: Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

The next critical transformation is the exhaustive chlorination of the methyl group. This is typically achieved through a free-radical chlorination reaction.

  • Reaction Principle: The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator or UV light. The benzylic-like protons of the methyl group are susceptible to abstraction, leading to sequential replacement with chlorine atoms.

  • Experimental Protocol (Illustrative):

    • A solution of 2-chloro-5-methylpyridine in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a reflux condenser, a gas inlet, and a stirrer.

    • A radical initiator, such as benzoyl peroxide, is added to the solution.

    • Chlorine gas is bubbled through the solution at a controlled rate.[1]

    • The reaction mixture is heated to reflux to facilitate the reaction.

    • The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to follow the disappearance of the starting material and the formation of mono-, di-, and trichlorinated products.

    • Upon completion, the reaction is cooled, and excess chlorine and HCl are removed by purging with an inert gas.

    • The solvent is removed under reduced pressure, and the crude 2-chloro-5-(trichloromethyl)pyridine is purified, typically by distillation or chromatography.

This intermediate is a key component in the synthesis of certain herbicides.[1]

Part 3: Further Ring Chlorination

Achieving the 3,4,5-trichloro substitution pattern on the 2-methylpyridine ring from a less chlorinated precursor is a significant challenge. High-temperature gas-phase chlorination is a common industrial method for producing polychlorinated pyridines.[2]

  • Reaction Principle: At elevated temperatures, and often in the presence of a catalyst, chlorine can add to the pyridine ring through an electrophilic substitution mechanism, which is more complex in the gas phase. The conditions must be carefully controlled to favor the desired isomer.

  • Experimental Considerations (General):

    • Reactants: A polychlorinated picoline, such as 2-chloro-5-(trichloromethyl)pyridine, would be the starting material.[2]

    • Reaction Conditions: The reaction is carried out in the vapor phase at temperatures typically ranging from 300 to 400°C.[2]

    • Catalyst: A catalyst, such as zinc chloride on a montmorillonite clay support, can be employed to improve selectivity and reaction rates.[2]

    • Diluent: An inert diluent gas like nitrogen or argon is often used.[2]

    • Stoichiometry: A significant molar excess of chlorine to the starting polychlorinated picoline is generally used.[2]

The output of such a reaction is typically a mixture of different polychlorinated pyridines, which would require careful separation and purification to isolate the desired 3,4,5-trichloro-2-methylpyridine.

Visualizing the Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Initial Ring Chlorination cluster_step2 Step 2: Side-Chain Chlorination cluster_step3 Step 3: Further Ring Chlorination cluster_end Final Product Picoline 2-Picoline Chlorination1 Chlorination Picoline->Chlorination1 Cl2, Catalyst Intermediate1 Chlorinated 2-Picoline (e.g., 2-chloro-5-methylpyridine) Chlorination1->Intermediate1 Chlorination2 Radical Chlorination (Cl2, Initiator) Intermediate1->Chlorination2 Intermediate2 2-Chloro-5-(trichloromethyl)pyridine Chlorination2->Intermediate2 Chlorination3 High-Temp Gas Phase Chlorination Intermediate2->Chlorination3 Cl2, High Temp, Catalyst FinalProduct 3,4,5-Trichloro-2-methylpyridine Chlorination3->FinalProduct

Caption: Conceptual workflow for the synthesis of 3,4,5-Trichloro-2-methylpyridine.

Data Summary

The following table provides a general overview of the reaction conditions that might be employed in the synthesis of polychlorinated picolines. Actual conditions would need to be optimized for the specific desired product.

Reaction Stage Key Reagents Typical Temperature Catalyst/Initiator Phase Reference
Side-Chain ChlorinationChlorine, Radical InitiatorRefluxBenzoyl PeroxideLiquid[1]
Gas-Phase Ring ChlorinationChlorine, Polychlorinated Picoline300-400°CMetal Halide (e.g., ZnCl2)Gas[2]

Safety and Handling

  • Picolines: 2-Picoline is a flammable liquid with an unpleasant odor.[3][4] It can cause serious injury and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It requires specialized handling procedures and equipment. A chlorine gas scrubber should be in place to neutralize any unreacted gas.

  • Chlorinated Pyridines: Chlorinated pyridines are generally toxic and may cause irritation to the skin, eyes, and respiratory tract.[5] All handling should be done in a fume hood with appropriate PPE.

  • Reactions: The chlorination reactions described are exothermic and require careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of 3,4,5-trichloro-2-methylpyridine is a complex undertaking that requires a multi-step approach and careful control over reaction conditions to achieve the desired regioselectivity. The methods outlined in this guide, based on established principles of pyridine and picoline chlorination, provide a strategic framework for researchers in the field. Further optimization of each step would be necessary to develop a robust and efficient synthesis for this valuable chemical intermediate.

References

  • Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. (URL: [Link])

  • Preparation of 2-chloro-5-methylpyridine. (URL: )
  • Process for producing 2-chloro-5-trichloromethyl pyridine. (URL: )
  • Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. (URL: [Link])

  • 2-Methylpyridine - Wikipedia. (URL: [Link])

  • SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. (URL: [Link])

Sources

Foundational

Solubility of 3,4,5-Trichloro-2-methylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4,5-Trichloro-2-methylpyridine in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,4,5-Trichloro-2-methylpyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3,4,5-trichloro-2-methylpyridine in a range of common organic solvents. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of the target compound, the theoretical underpinnings of solubility, and a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing established analytical techniques with practical insights, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility in the Application of Chlorinated Pyridines

3,4,5-Trichloro-2-methylpyridine is a halogenated heterocyclic compound. Such molecules are pivotal as intermediates and building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of chlorine atoms and a methyl group on the pyridine ring imparts unique reactivity and makes it a valuable precursor in organic synthesis.[2] The successful application of 3,4,5-trichloro-2-methylpyridine in any synthetic route or formulation process is fundamentally dependent on its solubility characteristics.

Understanding the solubility of this compound in various organic solvents is critical for:

  • Reaction Optimization: Selecting an appropriate solvent to ensure all reactants are in the same phase, which is crucial for reaction kinetics and yield.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic purification strategies.[3]

  • Formulation Development: For agrochemical or pharmaceutical applications, solubility in different solvent systems dictates the feasibility and stability of a formulation.

  • Analytical Method Development: Choosing the right solvent is the first step in creating reliable analytical methods for quantification and quality control.[4]

This guide provides the theoretical framework and a practical, step-by-step methodology to empower researchers to determine the solubility of 3,4,5-trichloro-2-methylpyridine with high fidelity.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for 3,4,5-trichloro-2-methylpyridine is not extensively published, we can infer its likely behavior from its structure and the properties of analogous compounds.

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

  • Trichloro-Substitution: The three chlorine atoms significantly increase the molecule's molecular weight and hydrophobicity. They are also electron-withdrawing, which reduces the basicity of the pyridine nitrogen.

  • Methyl Group: A small, nonpolar alkyl group that contributes to the overall nonpolar character of the molecule.

Based on these features, 3,4,5-trichloro-2-methylpyridine is expected to be a solid at room temperature with limited solubility in water and a preference for organic solvents. The general principle of "like dissolves like" will be the primary determinant of its solubility in various organic media.[3] This means its solubility will be favored in solvents with similar polarity.

Theoretical Framework: Predicting Solubility Trends

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a given solute and solvent, the solubility is primarily influenced by the polarity of both, as well as temperature.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character imparted by the three chlorine atoms and the methyl group, 3,4,5-trichloro-2-methylpyridine is expected to exhibit reasonable solubility in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions. Given the polar nature of the C-Cl bonds and the pyridine ring, good solubility is anticipated in this class of solvents.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor. Therefore, solubility may be moderate and will depend on the balance between the polar interactions and the disruption of the solvent's hydrogen-bonding network.

Experimental Determination of Solubility: A Validated Protocol

This section outlines a robust, step-by-step protocol for the experimental determination of the solubility of 3,4,5-trichloro-2-methylpyridine.

Materials and Equipment
  • Solute: 3,4,5-Trichloro-2-methylpyridine (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Constant temperature shaker/incubator or magnetic stirrer with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.[6][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Add excess 3,4,5-trichloro-2-methylpyridine to a known volume of solvent in a vial B Seal vial and place in a constant temperature shaker A->B C Equilibrate for 24-48 hours to ensure saturation B->C D Allow solids to settle C->D E Withdraw supernatant using a syringe D->E F Filter the supernatant through a 0.22 µm syringe filter E->F G Dilute the filtrate with a known volume of mobile phase/solvent F->G H Analyze the diluted sample by HPLC or GC to determine concentration G->H

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely weighed amount of 3,4,5-trichloro-2-methylpyridine, ensuring it is in excess of what is expected to dissolve.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The presence of undissolved solid at the end of this period is crucial.

  • Sampling:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric or Volumetric Dilution:

    • Accurately weigh the filtered sample.

    • Dilute the sample with a known mass or volume of the appropriate solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Analytical Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method.[4] Gas chromatography with a flame ionization detector (FID) or mass spectrometry (MS) is well-suited for analyzing volatile pyridine derivatives.[6][8]

    • Prepare a calibration curve using standards of 3,4,5-trichloro-2-methylpyridine of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Back-calculate to determine the concentration of the original, undiluted saturated solution. This value represents the solubility.

Data Presentation and Expected Trends

Solubility data should be presented in a clear and organized manner, typically in units of g/100g of solvent, mg/mL, or molarity.

Table 1: Hypothetical Solubility Data for 3,4,5-Trichloro-2-methylpyridine at 25 °C
Solvent ClassSolventDielectric Constant (Approx.)Expected Solubility (mg/mL)
Nonpolar Hexane1.9Low to Moderate
Toluene2.4Moderate to High
Polar Aprotic Dichloromethane9.1High
Ethyl Acetate6.0High
Acetone21High
Polar Protic Methanol33Moderate
Isopropanol18Moderate

Discussion of Expected Results: It is anticipated that 3,4,5-trichloro-2-methylpyridine will exhibit the highest solubility in polar aprotic solvents like dichloromethane and acetone, which can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. Solubility in nonpolar solvents like toluene is also expected to be significant due to the large, nonpolar surface area of the molecule. In contrast, solubility in highly polar protic solvents like methanol might be limited by the molecule's inability to act as a hydrogen bond donor.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 3,4,5-trichloro-2-methylpyridine in organic solvents. While specific quantitative data is not yet widely available in the literature, the principles of "like dissolves like" combined with the detailed experimental and analytical protocols presented herein provide a robust system for researchers to generate this critical data. Accurate solubility data is indispensable for the efficient and effective use of this versatile chemical intermediate in research, development, and manufacturing.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 26, 2026.
  • Vertex AI Search. (n.d.). MSDS of 3,4,5-Trichloro-2-methyl-pyridine. Retrieved January 26, 2026.
  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine. Retrieved January 26, 2026.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trichloropyridine 98 33216-52-3. Retrieved January 26, 2026.
  • CymitQuimica. (n.d.). 2,3,5-Trichloro-4-methylpyridine. Retrieved January 26, 2026.
  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved January 26, 2026.
  • Vertex AI Search. (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved January 26, 2026.
  • Vertex AI Search. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved January 26, 2026.
  • Chem-Impex. (n.d.). 5-Chloro-2-methylpyridine. Retrieved January 26, 2026.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 26, 2026.
  • Patent 0121320. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved January 26, 2026.
  • ResearchGate. (2025, August 6). (PDF)
  • PubChem. (n.d.). 2-Methylpyridine | C5H4N(CH3) | CID 7975. Retrieved January 26, 2026.
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Retrieved January 26, 2026.
  • Vertex AI Search. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved January 26, 2026.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 26, 2026.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 26, 2026.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 26, 2026.
  • Biosynth. (n.d.). 3,4,5-Trichloropyridine | 33216-52-3 | FT75702. Retrieved January 26, 2026.

Sources

Exploratory

Thermochemical properties of 3,4,5-Trichloro-2-methylpyridine

An In-Depth Technical Guide to the Thermochemical Properties of 3,4,5-Trichloro-2-methylpyridine Authored by: A Senior Application Scientist Foreword: The study of thermochemical properties forms the bedrock of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 3,4,5-Trichloro-2-methylpyridine

Authored by: A Senior Application Scientist

Foreword: The study of thermochemical properties forms the bedrock of chemical process development, safety analysis, and computational chemistry. For novel or sparsely studied compounds such as 3,4,5-Trichloro-2-methylpyridine, a robust understanding of properties like enthalpy of formation, combustion, and sublimation is critical for predicting reactivity, energy release, and physical behavior. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the experimental determination and computational prediction of the key thermochemical data for 3,4,5-Trichloro-2-methylpyridine. Given the absence of extensive published data for this specific molecule, this document serves as both a theoretical overview and a practical roadmap for its characterization.

Introduction to 3,4,5-Trichloro-2-methylpyridine

3,4,5-Trichloro-2-methylpyridine is a halogenated aromatic heterocycle. Its molecular structure, featuring a pyridine ring substituted with three chlorine atoms and a methyl group, suggests its potential utility as a chemical intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3] The high degree of chlorination can significantly influence the molecule's reactivity, stability, and biological activity.

A thorough understanding of its thermochemical properties is paramount for several reasons:

  • Process Safety: Knowledge of the enthalpy of formation and combustion is essential to assess the potential for runaway reactions and to design safe manufacturing processes.

  • Reaction Energetics: Thermochemical data allows for the calculation of reaction enthalpies, helping to determine the feasibility and energy requirements of synthetic pathways.

  • Computational Modeling: Gas-phase enthalpy of formation is a critical benchmark for validating and parameterizing computational chemistry models, which are increasingly used to predict the properties and reactivity of new molecules.[4]

This guide will detail the state-of-the-art experimental and computational methodologies required to fully characterize the thermochemical profile of 3,4,5-Trichloro-2-methylpyridine.

Synthesis and Sample Preparation: The Prerequisite for Accuracy

Before any thermochemical measurement, the synthesis and rigorous purification of 3,4,5-Trichloro-2-methylpyridine are required. Plausible synthetic routes may involve the direct chlorination of 2-methylpyridine or multi-step syntheses starting from other pyridine derivatives.[5][6][7]

Causality in Experimental Choice: The purity of the sample is the single most critical factor affecting the accuracy of thermochemical measurements. Impurities, particularly those with different elemental compositions or heats of combustion (e.g., residual solvents or incompletely chlorinated precursors), can introduce significant errors. Therefore, a multi-technique approach to purification and characterization is not just recommended; it is essential for generating trustworthy data.

Self-Validating Protocol for Sample Purity:

  • Initial Purification: Column chromatography followed by recrystallization or sublimation is typically employed.

  • Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities. The goal is a purity level >99.9%.

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the molecular structure and detect any structural isomers or proton-containing impurities.

    • Elemental Analysis: To confirm the empirical formula (C₆H₄Cl₃N) and ensure the correct mass percentages of C, H, N, and Cl.

  • Water Content Analysis: Karl Fischer titration should be performed to quantify water content, as water can significantly affect combustion calorimetry results.

Experimental Determination of Thermochemical Properties

Enthalpy of Combustion and Formation in the Condensed State

The cornerstone of experimental thermochemistry for halogenated organic compounds is rotating-bomb calorimetry. This technique is specifically designed to handle the corrosive products (e.g., HCl) formed during combustion.

Expertise in Methodology: Standard static-bomb calorimetry is inadequate for chlorinated compounds because the combustion products (a mixture of Cl₂, HCl, and ClOₓ) would not be in a well-defined final state and would corrode the bomb. The rotation of the bomb after combustion, containing a reducing solution (often arsenious oxide or hydrazine dihydrochloride), ensures that all chlorine species are converted to a single, thermodynamically defined state (chloride ions in solution), allowing for accurate energy calculations.

Step-by-Step Protocol for Rotating-Bomb Calorimetry:

  • Sample Preparation: A pellet of known mass (~0.5-1.0 g) of high-purity 3,4,5-Trichloro-2-methylpyridine is prepared.

  • Auxiliary Material: The sample is placed in a platinum crucible with a known mass of a combustion aid (e.g., mineral oil or benzoic acid) to ensure complete combustion. A cotton or platinum fuse wire is positioned to ignite the sample.

  • Bomb Charging: A specific volume of a reducing solution (e.g., 10 mL of water containing a catalyst) is added to the bomb. The bomb is then sealed and pressurized with high-purity oxygen to ~30 atm.

  • Calorimetric Measurement: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change of the water is precisely monitored over time. The bomb is rotated during the post-combustion period to ensure complete reaction of the combustion products with the solution.

  • Energy Calculation: The gross energy of combustion (ΔU_c) is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by calibrating with certified benzoic acid).

  • Washburn Corrections: Corrections are applied to convert the gross energy to that of an idealized isothermal process under standard conditions. This accounts for the heats of formation of nitric acid (from residual N₂ in the bomb) and hydrochloric acid, and the energy of solution of CO₂.

  • Standard Enthalpy of Combustion: The standard specific energy of combustion (Δu_c°) is calculated. This is then converted to the standard molar enthalpy of combustion (ΔH_c°).

  • Standard Enthalpy of Formation: The standard molar enthalpy of formation in the solid state, ΔH_f°(s), is derived using Hess's Law: ΔH_f°(3,4,5-Trichloro-2-methylpyridine, s) = 6ΔH_f°(CO₂, g) + 2ΔH_f°(H₂O, l) + 3ΔH_f°(HCl, aq) - ΔH_c°(s)

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Weigh Sample & Auxiliary Material P2 Place in Crucible P1->P2 P3 Add Reducing Solution to Bomb P2->P3 P4 Seal & Pressurize with O₂ P3->P4 M1 Equilibrate in Calorimeter P4->M1 M2 Ignite Sample M1->M2 M3 Monitor ΔT M2->M3 M4 Rotate Bomb M3->M4 A1 Calculate Gross Energy (ΔUc) M4->A1 A2 Apply Washburn Corrections A1->A2 A3 Determine ΔH_c° A2->A3 A4 Calculate ΔH_f°(s) (Hess's Law) A3->A4

Caption: Workflow for Rotating-Bomb Calorimetry.

Enthalpy of Sublimation: Bridging Condensed and Gas Phases

To compare experimental results with theoretical calculations, which are typically performed on single gas-phase molecules, the enthalpy of formation in the gas phase is needed. This requires determining the enthalpy of sublimation (ΔH_sub°).

Methodologies for ΔH_sub°:

  • Knudsen Effusion: This method measures the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure is calculated from this rate.

  • Transpiration Method: A stream of inert gas is passed over the sample at a controlled rate, becoming saturated with the sample's vapor. The amount of sublimed material is determined, allowing for the calculation of vapor pressure.[8]

  • Differential Scanning Calorimetry (DSC): While primarily used for measuring heat flows during phase transitions, specialized DSC techniques can be used to estimate heats of vaporization or sublimation.[9]

The vapor pressure (p) data obtained from these methods over a range of temperatures (T) are used with the Clausius-Clapeyron equation to determine the enthalpy of sublimation:

d(ln p)/d(1/T) = -ΔH_sub°/R

A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔH_sub°/R, from which the standard enthalpy of sublimation is calculated.

The gas-phase enthalpy of formation is then simply: ΔH_f°(g) = ΔH_f°(s) + ΔH_sub°

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties.[4][10] Modern composite methods, such as the Gaussian-n (G4, G4(MP2)) theories, are engineered to deliver high accuracy (typically within 1-2 kcal/mol) for enthalpies of formation.[11][12][13]

Trustworthiness of Computational Models: The accuracy of these methods stems from their layered approach. They combine results from different levels of theory and basis sets to approximate the result of a very high-level calculation with a complete basis set. Empirical corrections are then added to account for remaining systematic deficiencies.

Workflow for G4(MP2) Calculation:

  • Geometry Optimization: The molecular geometry is optimized using a reliable density functional theory (DFT) method, such as B3LYP with a 6-31G(2df,p) basis set.

  • Vibrational Frequency Calculation: Frequencies are calculated at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more computationally expensive methods (e.g., MP2, CCSD(T)) and larger basis sets.

  • Extrapolation and Correction: The energies are combined and extrapolated to the basis set limit. A final "higher-level correction" (HLC), which is an empirical parameter based on the number of valence electrons, is added to yield the total G4(MP2) energy at 0 K.

  • Enthalpy of Formation Calculation: The calculated total atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms (C, H, N, Cl) to yield the gas-phase enthalpy of formation of the molecule at 298 K.

G Opt Geometry Optimization (B3LYP/6-31G(2df,p)) Freq Frequency Calculation Opt->Freq SP High-Level Single-Point Energy Calculations (MP2, CCSD(T)) Opt->SP ZPE Obtain ZPE & Thermal Corrections Freq->ZPE AtomE Calculate Total Atomization Energy ZPE->AtomE Extrap Extrapolate Energy & Add Higher-Level Correction SP->Extrap Extrap->AtomE Hf_g Calculate Gas-Phase ΔH_f°(g, 298 K) AtomE->Hf_g

Caption: General workflow for G4(MP2) computational thermochemistry.

Improving Accuracy with Isodesmic Reactions

To further enhance accuracy and cancel systematic computational errors, a well-chosen isodesmic reaction scheme is the method of choice. This involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.

Hypothetical Isodesmic Reaction: (Structure of 3,4,5-Trichloro-2-methylpyridine) + 2 * Pyridine + Benzene → 3,4,5-Trichloropyridine + 2-Methylpyridine + Chlorobenzene

The enthalpy of this reaction (ΔH_rxn) is calculated using the G4(MP2) energies. The unknown enthalpy of formation of the target molecule can then be derived:

ΔH_f°(Target) = [ΔH_f°(3,4,5-Trichloropyridine) + ΔH_f°(2-Methylpyridine) + ΔH_f°(Chlorobenzene)] - [2 * ΔH_f°(Pyridine) + ΔH_f°(Benzene)] - ΔH_rxn

This approach relies on accurate experimental or high-level calculated ΔH_f° values for the other molecules in the reaction, which are readily available in databases like the NIST WebBook.[14][15]

Summary of Target Thermochemical Data

The following table outlines the key thermochemical properties for 3,4,5-Trichloro-2-methylpyridine that would be determined through the methodologies described in this guide.

PropertySymbolValue (kJ/mol)MethodPhase
Standard Molar Enthalpy of CombustionΔH_c°To be determinedRotating-Bomb CalorimetrySolid
Standard Molar Enthalpy of FormationΔH_f°To be determinedFrom ΔH_c° via Hess's LawSolid
Standard Molar Enthalpy of SublimationΔH_sub°To be determinedKnudsen Effusion / Transpiration-
Standard Molar Enthalpy of FormationΔH_f°To be determinedΔH_f°(s) + ΔH_sub°Gas
Predicted Standard Molar Enthalpy of Formationpred. ΔH_f°To be determinedG4(MP2) / Isodesmic SchemeGas

Conclusion

While experimental data for 3,4,5-Trichloro-2-methylpyridine remains to be published, this guide provides a comprehensive and scientifically rigorous framework for its complete thermochemical characterization. By combining state-of-the-art experimental techniques like rotating-bomb calorimetry with high-accuracy computational methods such as G4(MP2) theory, researchers can generate the trustworthy data needed for safe process scale-up, reaction modeling, and further scientific inquiry. The protocols and workflows described herein are self-validating and grounded in established principles, ensuring that the resulting data will meet the highest standards of scientific integrity.

References

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • 2-Methylpyridine: Properties, Production process and Uses. ChemicalBook.
  • 2-Methylpyridine | C5H4N(CH3) | CID 7975. PubChem.
  • Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
  • 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017. PubChem.
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Deriv
  • Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.
  • Pyridine, 2-chloro- - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Pyridine, 2-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Recent Advances in Computational Thermochemistry and Challenges for the Future.
  • 2-Chloropyridine.
  • Gas phase enthalpies of formation, isomerization, and disproportionation of mono- through tetra-substituted tetrahedranes: A G4(MP2)/G4 theoretical study. ScienceDirect.
  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • G4(MP2) theory - saving some time over G4. Group of Prof. Hendrik Zipse.
  • Gaussian-4 theory using reduced order perturbation theory.

Sources

Protocols & Analytical Methods

Method

Synthesis of herbicides using 3,4,5-Trichloro-2-methylpyridine as an intermediate

An Application Guide to the Synthesis of Picolinic Acid Herbicides from Chlorinated Pyridine Intermediates Introduction Picolinic acid herbicides, a significant subclass of synthetic auxins, are vital in modern agricultu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Picolinic Acid Herbicides from Chlorinated Pyridine Intermediates

Introduction

Picolinic acid herbicides, a significant subclass of synthetic auxins, are vital in modern agriculture for their selective control of broadleaf weeds.[1][2] Compounds such as Picloram and Clopyralid have become indispensable tools for enhancing crop yields and managing invasive plant species.[1][2][3] The efficacy of these herbicides stems from their ability to mimic natural plant growth hormones, leading to uncontrolled growth and eventual death in susceptible plants.

The industrial synthesis of these complex molecules relies heavily on the availability and chemical manipulation of highly substituted pyridine intermediates. Among these, chlorinated 2-methylpyridines, like 3,4,5-Trichloro-2-methylpyridine, serve as foundational scaffolds. The strategic placement of chlorine atoms and a methyl group provides reactive sites for introducing the key functional groups—a carboxylic acid at the 2-position and an amino group at the 4-position—that define the final herbicidal agent.

This technical guide provides a detailed examination of the synthetic pathways leading to picolinic acid herbicides, with a primary focus on the synthesis of Picloram. We will explore the underlying chemical principles, provide field-proven protocols, and explain the causality behind experimental choices, offering researchers and drug development professionals a comprehensive resource for laboratory-scale synthesis.

Part 1: Synthesis of Picloram (4-amino-3,5,6-trichloropicolinic acid)

The synthesis of Picloram from a chlorinated pyridine core is a multi-step process that hinges on two critical transformations: the selective amination of the pyridine ring at the C4 position and the conversion of a precursor group at the C2 position into a carboxylic acid. While industrial synthesis often starts from α-picoline with successive chlorination, amination, and hydrolysis, a laboratory synthesis can be effectively demonstrated starting from a pre-chlorinated scaffold.[4] The following pathway illustrates the conversion of a tetrachlorinated picolinonitrile, a close derivative of our target intermediate class, into Picloram.

Causality and Mechanistic Insights
  • Selective Amination: The introduction of the amino group at the C4 position is a cornerstone of Picloram's synthesis. This reaction is a nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and this deficiency is greatly amplified by the presence of multiple electron-withdrawing chlorine atoms and the nitrile (or carboxylate) group. The C4 position is particularly activated for nucleophilic attack by ammonia. The reaction is typically performed under high pressure and temperature in an autoclave to overcome the activation energy barrier and ensure sufficient solubility of the ammonia gas in the reaction medium.[5]

  • Nitrile Hydrolysis: The conversion of the nitrile group (-CN) at the C2 position to a carboxylic acid (-COOH) is a classic and robust transformation. This hydrolysis can be catalyzed by either acid or base.[6][7] Under acidic conditions, the reaction proceeds through several key steps:

    • Protonation of the nitrile nitrogen makes the carbon atom more electrophilic.[8]

    • Nucleophilic attack by a water molecule.[8]

    • Tautomerization of the resulting imidic acid to a more stable amide intermediate.

    • Subsequent acid-catalyzed hydrolysis of the amide to the final carboxylic acid and an ammonium ion.[6]

This two-stage process ensures a complete conversion to the desired picolinic acid structure.[9][10]

Experimental Protocol: Synthesis of Picloram from 4-Amino-3,5,6-trichloro-2-picolinonitrile

This protocol is adapted from established methodologies for the amination and hydrolysis of polychlorinated pyridines.[1][5]

Step 1: Amination of 3,4,5,6-Tetrachloropyridine-2-carbonitrile

  • Reactor Setup: Charge a high-pressure autoclave (e.g., 2L capacity) with 3,4,5,6-Tetrachloropyridine-2-carbonitrile (1.0 mole equivalent).

  • Solvent Addition: Add a suitable solvent such as methanol (approx. 1500 mL per mole of starting material) and a small amount of water.[5]

  • Ammonia Introduction: Seal the autoclave and, while stirring, slowly introduce anhydrous ammonia gas until the desired molar excess is achieved (typically a significant excess is used).

  • Reaction Conditions: Heat the autoclave to 120-130°C and maintain this temperature with continuous stirring for approximately 8 hours.[5] The internal pressure will rise significantly due to the heating of the solvent and the ammonia.

  • Monitoring and Work-up: Monitor the reaction's progress via HPLC by taking samples periodically. Once the starting material is consumed, cool the reactor to room temperature. Carefully vent the excess ammonia. The product of this step is 4-amino-3,5,6-trichloro-2-picolinonitrile.

Step 2: Acid Hydrolysis of 4-amino-3,5,6-trichloro-2-picolinonitrile to Picloram

  • Reaction Setup: Transfer the crude product from Step 1 to a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid (e.g., 5-10 M).

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[6]

  • Isolation and Purification: Cool the reaction mixture. The picloram product, being sparingly soluble in acidic aqueous solution, will precipitate.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid and salts.

  • Drying: Dry the product under vacuum to yield 4-amino-3,5,6-trichloropicolinic acid (Picloram).

Visualization of Picloram Synthesis Workflow

G cluster_0 Step 1: Amination cluster_1 Step 2: Hydrolysis Start 3,4,5,6-Tetrachloro-2-picolinonitrile Intermediate 4-Amino-3,5,6-trichloro-2-picolinonitrile Start->Intermediate 1. NH3 (excess) 2. Methanol/Water 3. 120-130°C, 8h (Autoclave) Final Picloram (4-Amino-3,5,6-trichloropicolinic acid) Intermediate->Final 1. Dilute HCl or H2SO4 2. Heat to Reflux

Caption: Synthetic pathway for Picloram via amination and subsequent nitrile hydrolysis.

Part 2: Synthesis of Clopyralid (3,6-dichloropicolinic acid)

Clopyralid is another crucial picolinic acid herbicide. Its synthesis demonstrates similar core principles, particularly the hydrolysis of a nitrile to a carboxylic acid, though it involves a different substitution pattern. A common route starts from 2-cyano-4-chloropyridine, which undergoes further transformations.[11]

Experimental Protocol: Synthesis of Clopyralid

This protocol is based on a patented industrial method and illustrates a different approach to constructing the final acid.[11]

Step 1: Hydrolysis of 2-Cyano-4-chloropyridine

  • Reactor Setup: In a suitable reactor, cool a mixture of sulfuric acid and water to below 80°C.

  • Reactant Addition: Carefully add 2-cyano-4-chloropyridine to the acidic solution.

  • Reaction Conditions: Stir the mixture and heat to 115-120°C. Maintain this temperature for 4-5 hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.[11]

  • Precipitation: After the incubation period, transfer the hot reaction solution into a separate vessel containing a large volume of water to dilute the acid and precipitate the product.

  • Isolation: Cool the suspension to 70°C and collect the solid product, 4-chloropicolinic acid, by suction filtration.[11]

Note: The subsequent steps to convert 4-chloropicolinic acid to 3,6-dichloropicolinic acid (Clopyralid) would involve further chlorination steps, which are beyond the scope of this illustrative protocol.

Visualization of Picolinic Acid Formation

G cluster_0 Nitrile Hydrolysis Start 2-Cyano-4-chloropyridine Final 4-Chloropicolinic Acid Start->Final 1. H2SO4 / H2O 2. 115-120°C, 4-5h

Caption: Key hydrolysis step in the synthesis of a picolinic acid herbicide intermediate.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of Picloram, derived from patent literature.

ParameterStep 1: AminationStep 2: Hydrolysis
Starting Material 3,4,5,6-Tetrachloropicolinate4-Amino-3,5,6-trichloropicolinonitrile
Key Reagents Anhydrous AmmoniaDilute HCl or H₂SO₄
Solvent Methanol / WaterWater
Temperature 120-130°C[5]Reflux (100-110°C)
Time 8 hours[5]2-6 hours
Pressure High (Autoclave)Atmospheric
Typical Yield >95%[5]High
Purity >98%[5]>98%

Conclusion

3,4,5-Trichloro-2-methylpyridine and its chemical relatives are powerful and versatile intermediates in the synthesis of picolinic acid herbicides. The strategic transformations of these building blocks—primarily through nucleophilic aromatic substitution to install the critical amino group and oxidation or hydrolysis to form the picolinic acid moiety—are well-established and high-yielding processes. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers engaged in the development and synthesis of this important class of agrochemicals. A thorough understanding of the reaction conditions, particularly for high-pressure aminations and controlled hydrolysis, is paramount to achieving high purity and yield.

References

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google P
  • AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND W
  • CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google P
  • Picloram synthesis. ChemicalBook.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
  • The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook.
  • CN100579964C - A kind of production method of herbicide clopyralid - Google P
  • Picloram - IARC Public
  • PICLORAM HERBICIDE. Canada.ca.
  • The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)
  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • CN105230626A - Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof - Google P
  • Synthesis and Bioactivities of Clopyralid Hydrazide-Hydrazones. Request PDF.
  • hydrolysis of nitriles. Chemguide.
  • Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
  • Grass Response to Picloram and Clopyralid Applied Before Seeding1.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.

Sources

Application

Protocols for the chlorination of 2-methylpyridine to 3,4,5-Trichloro-2-methylpyridine

Application Notes and Protocols for the Synthesis of 3,4,5-Trichloro-2-methylpyridine Introduction 3,4,5-Trichloro-2-methylpyridine is a highly substituted pyridine derivative with potential applications in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Synthesis of 3,4,5-Trichloro-2-methylpyridine

Introduction

3,4,5-Trichloro-2-methylpyridine is a highly substituted pyridine derivative with potential applications in the development of novel agrochemicals and pharmaceuticals. The precise introduction of multiple chlorine atoms onto the pyridine ring, particularly in a vicinal pattern, presents significant synthetic challenges. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene, often requiring harsh reaction conditions that can lead to a lack of regioselectivity and the formation of complex product mixtures.[1] Furthermore, the presence of a methyl group on the ring introduces a site for competing radical side-chain chlorination.[2]

Two primary strategies are outlined:

  • Strategy A: Multi-Step Synthesis via N-Oxidation. This approach involves the activation of the pyridine ring through N-oxide formation, followed by regioselective chlorination and subsequent deoxygenation. This method offers potentially greater control over the regiochemical outcome of the chlorination steps.

  • Strategy B: High-Temperature Gas-Phase Chlorination. This industrial-style approach utilizes high temperatures and catalysts to achieve polychlorination in the vapor phase. While potentially more direct, this method may present significant challenges in controlling the formation of the desired isomer and often results in a mixture of products requiring extensive purification.[3][4]

PART 1: Multi-Step Synthesis via N-Oxidation (Strategy A)

This strategy is predicated on altering the electronic properties of the pyridine ring by forming the N-oxide. The N-oxide group is activating for electrophilic substitution, particularly at the 4-position, and can also influence the regioselectivity of subsequent chlorinations.

Conceptual Workflow for Strategy A

Strategy A Workflow Start 2-Methylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 2-Methylpyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Polychlorination Intermediate1->Step2 Intermediate2 3,4,5-Trichloro-2-methylpyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Deoxygenation Intermediate2->Step3 End 3,4,5-Trichloro-2-methylpyridine Step3->End

Caption: Proposed multi-step synthesis of 3,4,5-Trichloro-2-methylpyridine via an N-oxide intermediate.

Step 1: Synthesis of 2-Methylpyridine-N-oxide

Causality: The N-oxidation of 2-methylpyridine increases the electron density of the pyridine ring, particularly at the 2-, 4-, and 6-positions, making it more susceptible to electrophilic attack. This step is crucial for activating the ring for subsequent chlorination.

Protocol 1: N-Oxidation of 2-Methylpyridine

Materials:

  • 2-Methylpyridine (2-picoline)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 2-methylpyridine (1.0 mol) and glacial acetic acid (1.1 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Oxidation: Slowly add 30% hydrogen peroxide (1.5 mol) to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.

  • Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for 10-14 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 2-methylpyridine-N-oxide.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Polychlorination of 2-Methylpyridine-N-oxide

Causality: The chlorination of the N-oxide is expected to proceed with different regioselectivity compared to the parent pyridine. While electrophilic substitution is directed to the 4-position, further chlorination to achieve the 3,4,5-trichloro substitution pattern will likely require forcing conditions. The use of a strong chlorinating agent and a Lewis acid catalyst can facilitate polychlorination.

Protocol 2: Proposed Chlorination of 2-Methylpyridine-N-oxide

Materials:

  • 2-Methylpyridine-N-oxide

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1][6]

  • Triethylamine[6]

  • Dichloromethane (anhydrous)

  • Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃) (optional)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line, dry glassware, syringe, cryostat.

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 2-methylpyridine-N-oxide (1.0 eq) in anhydrous dichloromethane in a dry, three-necked flask equipped with a dropping funnel, a thermometer, and a gas outlet connected to a scrubber.

  • Cooling: Cool the solution to 0°C using an ice bath or a cryostat.

  • Addition of Chlorinating Agent: Slowly add a solution of oxalyl chloride (2.0 eq) or thionyl chloride in dichloromethane to the cooled reaction mixture.[6][7]

  • Addition of Base: Subsequently, add triethylamine (2.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.[6][7]

  • Catalyst Addition (Optional): If required for polychlorination, a catalytic amount of a Lewis acid (e.g., FeCl₃) can be added.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product mixture, likely containing various chlorinated isomers, will require purification by column chromatography or fractional distillation under reduced pressure.

Step 3: Deoxygenation of 3,4,5-Trichloro-2-methylpyridine-N-oxide

Causality: The final step involves the removal of the N-oxide functional group to yield the target 3,4,5-Trichloro-2-methylpyridine. Several reagents can accomplish this transformation.

Protocol 3: Deoxygenation of the Chlorinated N-oxide

Materials:

  • Crude 3,4,5-Trichloro-2-methylpyridine-N-oxide

  • Phosphorus Trichloride (PCl₃) or Methanesulfonyl Chloride (MsCl) and Triethylamine[8]

  • Anhydrous Dichloromethane

  • Inert gas (Nitrogen or Argon)

  • Dry glassware, Schlenk line.

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the crude chlorinated N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0°C and slowly add phosphorus trichloride (1.1 eq). Alternatively, a mixture of methanesulfonyl chloride (9.0 eq) and triethylamine (12.0 eq) can be used.[8]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by pouring it into ice-water.

  • Extraction: Extract the product with dichloromethane.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product by column chromatography on silica gel or by vacuum distillation to obtain 3,4,5-Trichloro-2-methylpyridine.

PART 2: High-Temperature Gas-Phase Chlorination (Strategy B)

This strategy involves the direct reaction of 2-methylpyridine with chlorine gas at elevated temperatures, often in the presence of a catalyst. This method is common in industrial settings for the production of polychlorinated pyridines.[3] However, it typically yields a mixture of isomers and requires specialized equipment.

Conceptual Workflow for Strategy B

Strategy B Workflow Start 2-Methylpyridine + Chlorine Gas Step1 High-Temperature Gas-Phase Reaction Start->Step1 Intermediate1 Mixture of Chlorinated Products Step1->Intermediate1 Step2 Separation and Purification Intermediate1->Step2 End 3,4,5-Trichloro-2-methylpyridine Step2->End

Caption: High-temperature gas-phase synthesis of 3,4,5-Trichloro-2-methylpyridine.

Protocol 4: Proposed Gas-Phase Chlorination of 2-Methylpyridine

Materials:

  • 2-Methylpyridine (α-picoline)

  • Chlorine gas

  • Inert diluent gas (e.g., Nitrogen, Argon)[3]

  • Catalyst: Lewis acid (e.g., ZnCl₂) on an inorganic support (e.g., alumina, silica)[3]

  • Tube furnace reactor, gas flow controllers, condenser, scrubber.

Procedure:

  • Reactor Setup: A tube furnace reactor packed with the catalyst is required. The system should allow for the controlled introduction of vaporized 2-methylpyridine, chlorine gas, and an inert diluent. The outlet should be connected to a condenser to collect the products and a scrubber to neutralize excess chlorine and HCl.

  • Vaporization: Vaporize 2-methylpyridine by heating and mix it with a stream of inert gas.

  • Reaction: Introduce the vaporized 2-methylpyridine and chlorine gas into the heated reactor. The molar ratio of chlorine to 2-methylpyridine can range from 3:1 to 10:1.[4] The reaction temperature is typically maintained between 300°C and 450°C.[4]

  • Product Collection: The reaction products are passed through a condenser to liquefy the chlorinated pyridines.

  • Analysis and Purification: The resulting mixture of chlorinated products is analyzed by GC-MS. The separation of the desired 3,4,5-trichloro isomer from other isomers and byproducts is challenging and may require fractional distillation under high vacuum or preparative chromatography.[9]

Table 1: Comparison of Proposed Synthetic Strategies

ParameterStrategy A: Multi-Step via N-OxidationStrategy B: Gas-Phase Chlorination
Regioselectivity Potentially higher controlGenerally low, produces mixtures
Reaction Conditions Milder (0°C to reflux)Harsh (300-450°C)
Equipment Standard laboratory glasswareSpecialized high-temperature reactor
Number of Steps Multiple (3 steps)Single reaction step
Purification Challenging, but potentially simpler mixtureVery challenging due to complex isomer mixture
Scalability Suitable for lab-scaleMore amenable to industrial scale

Safety and Handling

2-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or if inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.[5][10][11][12][13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Chlorine Gas: Highly toxic and corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Fatal if inhaled. Handle only in a well-maintained fume hood with a dedicated chlorine gas detector and scrubber system. Ensure proper training before handling.

Thionyl Chloride and Oxalyl Chloride: Corrosive and toxic. React violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

Lewis Acids (FeCl₃, AlCl₃): Corrosive and moisture-sensitive. Handle in a dry environment.

Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage.

References

  • Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - European Publication Server web service. (n.d.). Retrieved January 25, 2026, from [Link]

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. (2020, June 26). Retrieved January 25, 2026, from [Link]

  • Vapor phase production of Chlorinated pyridines from alpha-picoline - European Patent Office - EP 0239905 A1. (1987, October 7). Retrieved January 25, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. (1986, September 16).
  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis | Request PDF. (2001, January 1). Retrieved January 25, 2026, from [Link]

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320. (n.d.). Retrieved January 25, 2026, from [Link]

  • EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (1993, September 1).
  • 5-Chloro-2-methylpyridine | C6H6ClN | CID 2762869 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • US6051714A - Processes for dechlorinating pyridines - Google Patents. (2000, April 18).
  • 2-METHYLPYRIDINE Safety Data Sheet. (2015, April 9). Retrieved January 25, 2026, from [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents. (2015, March 25).
  • Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. (1998). Chemistry Letters, 27(8), 735-736. [Link]

  • Deoxygenative chlorination of pyridine N‐oxide - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram. (n.d.). Retrieved January 25, 2026, from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses, 101, 524–541. [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (2010, December 23).
  • 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2015, April 9). Retrieved January 25, 2026, from [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2020). The Journal of Organic Chemistry, 85(2), 1018–1027. [Link]

  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (2014, December 18).
  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022). Catalysts, 12(4), 415. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2011). Tetrahedron Letters, 52(20), 2596-2598.
  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. (2013). The Journal of Chemical Physics, 138(5), 054308. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 25, 2026, from [Link]

  • EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents. (1987, October 7).
  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Retrieved January 25, 2026, from [Link]

  • 2-METHYLPYRIDINE. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents. (2016, June 15).
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. Retrieved January 25, 2026, from [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents. (1978, September 5).
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents. (2020, August 18).

Sources

Method

Application Notes and Protocols: 3,4,5-Trichloro-2-methylpyridine as a Versatile Precursor for Advanced Functional Materials

Foreword for the Advanced Researcher The pursuit of novel functional materials is a cornerstone of innovation in drug discovery, agrochemical development, and materials science. The strategic selection of foundational mo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The pursuit of novel functional materials is a cornerstone of innovation in drug discovery, agrochemical development, and materials science. The strategic selection of foundational molecular scaffolds is paramount to this endeavor. Among these, the pyridine ring system holds a place of distinction due to its prevalence in a vast array of bioactive compounds and functional organic materials. This guide focuses on a particularly versatile, yet underexplored, building block: 3,4,5-trichloro-2-methylpyridine .

The dense chlorination of this pyridine derivative, coupled with the presence of a methyl group, offers a unique platform for selective functionalization. The chlorine atoms, acting as leaving groups, can be sequentially or selectively replaced through various cross-coupling and nucleophilic substitution reactions, allowing for the precise installation of a diverse range of functionalities. This control over molecular architecture is the key to tuning the electronic, optical, and biological properties of the final material.

These application notes are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental reactivity of 3,4,5-trichloro-2-methylpyridine and provide detailed, field-proven protocols for its transformation into value-added products. The causality behind experimental choices is elucidated to empower you, the researcher, to not only replicate these methods but also to adapt and innovate upon them.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and the necessary safety precautions is essential.

Table 1: Physicochemical Data for 3,4,5-Trichloro-2-methylpyridine

PropertyValueSource
CAS Number 1187932-77-9[1]
Molecular Formula C₆H₄Cl₃N[1]
Molecular Weight 196.46 g/mol [1]
Appearance Not available (likely a solid)[1]
Solubility Insoluble in water; soluble in common organic solventsGeneral chemical knowledge

Safety and Handling:

3,4,5-Trichloro-2-methylpyridine is a chemical substance for which the toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[1]

The Strategic Advantage of 3,4,5-Trichloro-2-methylpyridine in Synthesis

The reactivity of the three chlorine atoms on the pyridine ring is not identical. Their susceptibility to substitution is governed by a combination of electronic and steric factors. The chlorine atoms at the 4- and 5-positions are generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 3-position, due to the electron-withdrawing effect of the nitrogen atom and the activating effect of the other chloro groups.[2] Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the selective functionalization of such polychlorinated systems.[3]

The methyl group at the 2-position provides an additional site for potential functionalization, although this typically requires more forcing conditions. More importantly, it sterically hinders the adjacent chlorine atom at the 3-position, which can be exploited to achieve regioselective reactions at the less hindered 4- and 5-positions.

Application in Agrochemical Synthesis

Chlorinated pyridines are crucial intermediates in the synthesis of numerous herbicides and pesticides.[4] For instance, derivatives of 2-chloro-5-methylpyridine are precursors to neonicotinoid insecticides. While specific applications of 3,4,5-trichloro-2-methylpyridine are not extensively documented in publicly available literature, its structural similarity to known agrochemical precursors suggests its potential in the development of new active ingredients. The trichloro-substitution pattern could lead to compounds with enhanced biological activity or novel modes of action.

Gateway to Novel Pharmaceuticals and Bioactive Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry. The ability to introduce diverse substituents onto the 3,4,5-trichloro-2-methylpyridine core through robust chemical transformations opens avenues for the synthesis of novel drug candidates.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[3] For polychlorinated pyridines, the reaction can often be controlled to achieve selective substitution. The chlorine at the 4-position is generally the most susceptible to oxidative addition to the palladium(0) catalyst, followed by the 5-position.

Causality Behind the Protocol:

  • Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly influence the reactivity and selectivity.

  • Base: A base is required to activate the boronic acid for transmetalation.

  • Solvent: A suitable solvent system is needed to solubilize the reactants and facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,4,5-trichloro-2-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dichloro-2-methylpyridine.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85

This table presents proposed conditions based on general knowledge of Suzuki-Miyaura reactions on similar substrates.

Diagram 1: Proposed Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 3,4,5-Trichloro- 2-methylpyridine Mix Combine Reactants, Catalyst, & Base Start->Mix BoronicAcid Arylboronic Acid BoronicAcid->Mix Heat Heat & Stir Mix->Heat Inert Atmosphere Workup Aqueous Work-up & Extraction Heat->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 4-Aryl-3,5-dichloro- 2-methylpyridine Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Building Blocks for Organic Electronics

The introduction of conjugated aryl or heteroaryl units onto the pyridine core via cross-coupling reactions can generate materials with interesting photophysical and electronic properties. These materials could find applications as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electron-deficient nature of the trichloropyridine core can be beneficial for creating n-type or ambipolar charge-transporting materials.

Protocol: Stille Cross-Coupling for the Synthesis of Vinylated and Arylated Pyridines

The Stille coupling utilizes organotin reagents and offers a complementary approach to the Suzuki-Miyaura reaction, often with different substrate scope and functional group tolerance.[5]

Causality Behind the Protocol:

  • Organotin Reagent: Organostannanes are air- and moisture-stable reagents that are highly effective in cross-coupling reactions.

  • Catalyst System: A palladium(0) catalyst is typically used. Ligands can be used to modulate the reactivity.

  • Additives: In some cases, additives like Cu(I) salts can enhance the reaction rate.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,4,5-trichloro-2-methylpyridine (1.0 equiv.) and the organotin reagent (e.g., tributyl(vinyl)tin or tributyl(aryl)tin, 1.1-1.5 equiv.) in a suitable anhydrous solvent (e.g., toluene or DMF).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts as a fluoride salt. Filter the mixture through a pad of celite, washing with an organic solvent.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Diagram 2: Catalytic Cycle of the Stille Cross-Coupling

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnBu₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 - Bu₃SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Advanced Intermediates for Drug Discovery

The introduction of nitrogen- and sulfur-containing functional groups is a common strategy in the design of new pharmaceuticals. The Buchwald-Hartwig amination and nucleophilic aromatic substitution with thiols are powerful methods to achieve these transformations.

Protocol: Buchwald-Hartwig Amination for the Synthesis of Aminopyridines

This palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides and a wide range of amines.[1][6]

Causality Behind the Protocol:

  • Catalyst System: A palladium precatalyst and a bulky, electron-rich phosphine ligand are typically required.

  • Base: A strong, non-nucleophilic base is used to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents are necessary.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,4,5-trichloro-2-methylpyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable ligand (e.g., XPhos or SPhos, 0.02-0.10 equiv.), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-120 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol: Nucleophilic Aromatic Substitution with Thiols

The electron-deficient nature of the trichloropyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles like thiols.[2]

Causality Behind the Protocol:

  • Nucleophile: The thiolate, generated in situ by a base, is the active nucleophile.

  • Base: A base is required to deprotonate the thiol.

  • Solvent: A polar aprotic solvent is typically used to facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trichloro-2-methylpyridine (1.0 equiv.) and the desired thiol (1.1-1.5 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to 60-100 °C and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Conclusion and Future Outlook

3,4,5-Trichloro-2-methylpyridine is a highly versatile and promising building block for the synthesis of a wide range of functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to selectively functionalize the pyridine core through established and robust synthetic methodologies opens up exciting possibilities for the creation of novel pharmaceuticals, advanced agrochemicals, and innovative organic electronic materials. As research in this area continues, we anticipate the discovery of new and exciting applications for this powerful synthetic intermediate.

References

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Knochel, P., et al. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 9(33), 6765-6769. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [Abstract]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • LibreTexts Chemistry. Buchwald-Hartwig Amination. [Link]

  • Sun, J., et al. (2017). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 82(15), 7890–7903. [Link]

  • Google Patents. (1978).
  • Dandela, R., et al. (2021). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 23(1), 181-186. [Link]

  • Google Patents. (1986).
  • Alchem.Pharmtech. 3,4,5-Trichloro-2-methyl-pyridine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6344-6361. [Link]

  • LibreTexts Chemistry. Stille Coupling. [Link]

  • Zhang, J., & Wang, J. (2018). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Myers, A. G. The Stille Reaction. Harvard University. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of 3,4,5-Trichloro-2-methyl-pyridine. [Link]

  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]

  • U.S. National Library of Medicine. (2021). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (2019). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1) towards the pyridines 7aa–7iavia the 3,4-pyridyne 5. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • U.S. National Library of Medicine. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • RSC Publishing. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • U.S. National Library of Medicine. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. (2014). Chlorination and bromination of pyridine. [Link]

  • U.S. National Library of Medicine. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • Google Patents. (2020). Synthetic method of 2,3, 5-trichloropyridine.
  • Google Patents. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Organic Chemistry PDF Download. Synthesis, Reactivity and Properties of Pyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • Journal of Chemical Reviews. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]

  • RSC Publishing. (2018). Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • U.S. National Library of Medicine. (2023). A focus on coordination chemistry at chlorine. [Link]

  • RSC Publishing. (2023). On pyridine chloronium cations. [Link]

  • AIP Publishing. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. [Link]

  • YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... [Link]

  • ResearchGate. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • University of Calgary. (2015). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • RSC Publishing. (2022). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • U.S. National Library of Medicine. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • U.S. National Library of Medicine. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

Sources

Application

Anwendungs- und Protokollleitfaden: Derivatisierung von 3,4,5-Trichlor-2-methylpyridin für das biologische Screening

Verfasst von Ihrem Senior Application Scientist Dieser Leitfaden bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3,4,5-Trichlor-2-methylpyridin. Er richtet sich an Forscher, Wissenschaftler...

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3,4,5-Trichlor-2-methylpyridin. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die dieses vielseitige Molekül als Ausgangsmaterial für die Synthese neuer, biologisch aktiver Verbindungen nutzen möchten. Wir werden die zugrunde liegende Reaktivität des Moleküls analysieren, detaillierte Protokolle für Schlüsselreaktionen bereitstellen und einen Arbeitsablauf für das anschließende biologische Screening skizzieren.

Einführung: Die Bedeutung von Pyridin-Gerüsten in der modernen Wirkstoffforschung

Das Pyridin-Gerüst ist eine der wichtigsten heterozyklischen Strukturen in der medizinischen Chemie. Seine Präsenz in zahlreichen von der FDA zugelassenen Medikamenten unterstreicht seine Bedeutung als "privilegiertes Gerüst".[1][2] Pyridin-Derivate finden sich in einer Vielzahl von Therapeutika, darunter Krebsmedikamente, ZNS-Wirkstoffe, Antibiotika und antivirale Mittel.[1] Die Fähigkeit des Stickstoffatoms im Ring, als Wasserstoffbrückenakzeptor zu fungieren, sowie die Möglichkeit, an verschiedenen Positionen des Rings Substituenten einzuführen, ermöglichen eine feine Abstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften.

Polychlorierte Pyridine wie 3,4,5-Trichlor-2-methylpyridin sind besonders wertvolle Ausgangsmateriale. Die Chloratome dienen als reaktive "Griffe", die selektiv durch eine Vielzahl von funktionellen Gruppen ersetzt werden können. Dies ermöglicht die schnelle Erstellung diverser Molekülbibliotheken für das Hochdurchsatz-Screening. Die spezifische Substitutionsmuster von 3,4,5-Trichlor-2-methylpyridin bietet dabei interessante Möglichkeiten für die regioselektive Funktionalisierung.

Chemische Reaktivität und Regioselektivität von 3,4,5-Trichlor-2-methylpyridin

Die Reaktivität dieses Moleküls wird durch das Zusammenspiel der elektronenziehenden Wirkung der drei Chloratome und der elektronenschiebenden Wirkung der Methylgruppe bestimmt. Das Pyridin-Stickstoffatom reduziert die Elektronendichte im Ring, insbesondere an den Positionen 2, 4 und 6, was diese Positionen anfällig für nukleophile Angriffe macht.

Nukleophile Aromatische Substitution (SNAr)

Bei der SNAr-Reaktion ist die Reaktivität der verschiedenen Chlor-Substituenten nicht identisch. Die Positionen, die ortho oder para zum Stickstoffatom stehen (in diesem Fall die Positionen, die durch Resonanz stabilisierte anionische Übergangszustände bilden können), sind am stärksten für einen nukleophilen Angriff aktiviert.[3] Für 3,4,5-Trichlor-2-methylpyridin ist zu erwarten, dass die Reaktivität in der folgenden Reihenfolge abnimmt: C4 > C5 > C3.

  • Position C4: Diese Position ist para zum Stickstoffatom, was eine effektive Delokalisierung der negativen Ladung im Meisenheimer-Komplex auf das elektronegative Stickstoffatom ermöglicht. Dies stabilisiert den Übergangszustand erheblich und macht C4 zur reaktivsten Position.

  • Position C5: Obwohl nicht direkt ortho oder para zum Stickstoff, wird diese Position durch die induktive Wirkung der benachbarten Chloratome und des Stickstoffs aktiviert.

  • Position C3: Diese Position ist am wenigsten reaktiv, da sie meta zum Stickstoffatom steht und eine Delokalisierung der negativen Ladung auf den Stickstoff nicht möglich ist.

Palladium-katalysierte Kreuzkupplungsreaktionen

Bei Kreuzkupplungsreaktionen wie der Suzuki-, Sonogashira- oder Buchwald-Hartwig-Reaktion ist die Reaktivität der C-Cl-Bindungen ebenfalls unterschiedlich. Die oxidative Addition des Palladium-Katalysators an die C-Cl-Bindung ist in der Regel der geschwindigkeitsbestimmende Schritt. Sterische Hinderung und die elektronische Beschaffenheit der jeweiligen Position spielen hier eine entscheidende Rolle. Für 3,4,5-Trichlor-2-methylpyridin ist eine höhere Reaktivität an den weniger sterisch gehinderten Positionen zu erwarten, wobei die elektronische Aktivierung ebenfalls eine Rolle spielt.

G cluster_reactivity Reaktivität von 3,4,5-Trichlor-2-methylpyridin Start 3,4,5-Trichlor- 2-methylpyridin SNAr Nukleophile Aromatische Substitution (SNAr) Start->SNAr CrossCoupling Pd-katalysierte Kreuzkupplung Start->CrossCoupling C4_Sub Substitution an C4 (höchste Reaktivität) SNAr->C4_Sub para-Aktivierung C5_Sub Substitution an C5 (mittlere Reaktivität) SNAr->C5_Sub C3_Sub Substitution an C3 (geringste Reaktivität) SNAr->C3_Sub CrossCoupling->C4_Sub CrossCoupling->C5_Sub CrossCoupling->C3_Sub

Abbildung 1: Hierarchische Reaktivitätspfade.

Protokolle zur Derivatisierung

Die folgenden Protokolle sind als allgemeine und beispielhafte Verfahren zu verstehen. Eine Optimierung der Reaktionsbedingungen (Temperatur, Reaktionszeit, Konzentration, Wahl des Katalysators/Liganden) ist für jedes spezifische Substrat erforderlich.

Dieses Protokoll beschreibt die selektive Substitution des Chloratoms an der C4-Position mit einem Amin-Nukleophil.

Begründung der experimentellen Wahl:

  • Nukleophil: Es wird ein Überschuss des Amins verwendet, um die Reaktion zu beschleunigen und gleichzeitig als Base zu dienen, um den entstehenden Chlorwasserstoff (HCl) abzufangen.

  • Lösungsmittel: Dimethylsulfoxid (DMSO) ist ein polares aprotisches Lösungsmittel, das die anionischen Übergangszustände gut solvatisiert und die SNAr-Reaktion beschleunigt.

  • Temperatur: Eine erhöhte Temperatur ist oft notwendig, um die Aktivierungsenergie für den Bruch der aromatischen C-Cl-Bindung zu überwinden.

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1 Äquivalent (eq.) 3,4,5-Trichlor-2-methylpyridin in DMSO in einem geeigneten Reaktionsgefäß.

  • Fügen Sie 2-3 eq. des gewünschten Amins (z.B. Morpholin, Piperidin oder ein primäres Amin) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-120 °C.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach vollständigem Umsatz (typischerweise 4-24 Stunden) kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat oder Dichlormethan).

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Nukleophil-KlasseTypische BedingungenErwartetes Hauptprodukt
Sekundäre AmineDMSO, 100 °C, 12 h4-Amino-3,5-dichlor-2-methylpyridin
Primäre AmineNMP, 120 °C, 8 h4-Amino-3,5-dichlor-2-methylpyridin
Alkohole (als Na/K-Alkoxid)THF oder Dioxan, 60-80 °C, 6 h4-Alkoxy-3,5-dichlor-2-methylpyridin
Thiole (als Na/K-Thiolat)DMF, Raumtemperatur bis 50 °C, 4 h4-Thioether-3,5-dichlor-2-methylpyridin

Dieses Protokoll beschreibt die C-C-Bindungsbildung durch die Reaktion mit einer Arylboronsäure. Aufgrund der höheren Reaktivität der C-Cl-Bindungen an den Positionen 4 und 5 im Vergleich zu Position 3, kann durch sorgfältige Kontrolle der Stöchiometrie eine selektive Mono- oder Disubstitution erreicht werden.

Begründung der experimentellen Wahl:

  • Katalysator: Palladium(0)-Komplexe, die in situ aus einer Pd(II)-Vorstufe wie Pd(OAc)₂ und einem Phosphinliganden erzeugt werden, sind für die Aktivierung der C-Cl-Bindung effektiv.[4]

  • Ligand: Buchwald-Liganden wie SPhos oder XPhos sind oft sehr effektiv für die Kupplung von Arylchloriden, da sie die oxidative Addition erleichtern und die reduktive Eliminierung fördern.

  • Base: Eine Base wie Kaliumphosphat (K₃PO₄) oder Kaliumcarbonat (K₂CO₃) ist erforderlich, um das Boronat-Intermediat zu bilden, welches an der Transmetallierung teilnimmt.[5]

  • Lösungsmittel: Eine Mischung aus einem organischen Lösungsmittel wie Dioxan oder Toluol und Wasser ist typisch für Suzuki-Reaktionen.

G Pd0 Pd(0)L2 PdII_oxid Ar-Pd(II)L2-Cl Pd0->PdII_oxid Oxidative Addition PdII_trans Ar-Pd(II)L2-Ar' PdII_oxid->PdII_trans Trans- metallierung PdII_trans->Pd0 Reduktive Eliminierung ArAr Ar-Ar' PdII_trans->ArAr ArCl Ar-Cl ArCl->PdII_oxid ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_trans Base Base Base->ArBOH2

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Kupplung.

Schritt-für-Schritt-Anleitung:

  • Geben Sie 1 eq. 3,4,5-Trichlor-2-methylpyridin, 1.1 eq. der Arylboronsäure, 2-3 eq. K₃PO₄, 2-5 mol% Pd(OAc)₂ und 4-10 mol% des Phosphinliganden in ein Reaktionsgefäß.

  • Evakuieren und füllen Sie das Gefäß dreimal mit einem Inertgas (Argon oder Stickstoff).

  • Fügen Sie entgastes Lösungsmittel (z.B. Dioxan/Wasser 10:1) hinzu.

  • Erhitzen Sie die Mischung unter Rühren auf 80-110 °C.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach vollständigem Umsatz (typischerweise 6-24 Stunden) kühlen Sie die Reaktion ab.

  • Fügen Sie Wasser hinzu und extrahieren Sie mit einem organischen Lösungsmittel.

  • Waschen, trocknen und reinigen Sie das Produkt wie in Protokoll 3.1 beschrieben.

Dieses Protokoll beschreibt die Kupplung mit einem terminalen Alkin zur Synthese von Alkinylpyridinen.

Begründung der experimentellen Wahl:

  • Katalysatorsystem: Die Sonogashira-Reaktion erfordert typischerweise einen Palladium-Katalysator (z.B. Pd(PPh₃)₄ oder PdCl₂(PPh₃)₂) und einen Kupfer(I)-Kokatalysator (z.B. CuI).[6]

  • Base: Eine organische Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) dient sowohl als Base zur Deprotonierung des Alkins als auch oft als Lösungsmittel.

  • Bedingungen: Die Reaktion muss unter striktem Ausschluss von Sauerstoff durchgeführt werden, um die homolytische Kupplung der Alkine (Glaser-Kupplung) zu verhindern.

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1 eq. 3,4,5-Trichlor-2-methylpyridin in einer Mischung aus einem organischen Lösungsmittel (z.B. THF oder DMF) und einer Base (z.B. TEA).

  • Fügen Sie 1.2 eq. des terminalen Alkins, 2-5 mol% eines Palladiumkatalysators (z.B. PdCl₂(PPh₃)₂) und 1-3 mol% CuI hinzu.

  • Spülen Sie die Mischung gründlich mit einem Inertgas.

  • Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C).

  • Überwachen Sie den Reaktionsfortschritt.

  • Nach Beendigung der Reaktion filtrieren Sie die Salze ab und entfernen Sie das Lösungsmittel im Vakuum.

  • Nehmen Sie den Rückstand in einem organischen Lösungsmittel auf, waschen Sie ihn mit Wasser und einer gesättigten Ammoniumchloridlösung (um Kupferreste zu entfernen).

  • Trocknen und reinigen Sie das Produkt wie oben beschrieben.

Arbeitsablauf für das biologische Screening

Die neu synthetisierte Bibliothek von 3,4,5-Trichlor-2-methylpyridin-Derivaten kann nun auf ihre biologische Aktivität untersucht werden. Ein systematischer Ansatz ist entscheidend für die effiziente Identifizierung von Leitstrukturen.

G cluster_workflow Biologischer Screening-Workflow Start Synthese der Derivat-Bibliothek Purify Reinigung & Charakterisierung (HPLC, NMR, MS) Start->Purify PrimaryScreen Primäres Screening (z.B. zellbasierte Assays) Purify->PrimaryScreen HitID Hit-Identifizierung PrimaryScreen->HitID DoseResponse Dosis-Wirkungs- Analysen (IC50/EC50) HitID->DoseResponse SecondaryScreen Sekundäre Assays (z.B. enzymatische Assays, Selektivität) DoseResponse->SecondaryScreen LeadOpt Leitstruktur- Optimierung (SAR) SecondaryScreen->LeadOpt

Abbildung 3: Allgemeiner Arbeitsablauf für das biologische Screening.

Schritt 1: Primäres Screening Testen Sie alle Verbindungen in einer festen Konzentration (z.B. 10 µM) in einem phänotypischen oder zielbasierten Assay. Mögliche erste Screens könnten sein:

  • Antimikrobielle Assays: Bestimmung der minimalen Hemmkonzentration (MHK) gegen eine Reihe von Bakterien- und Pilzstämmen.[7]

  • Antiproliferative Assays: Untersuchung der Zytotoxizität gegenüber verschiedenen Krebszelllinien (z.B. HepG2, MDA-MB-231).[8]

  • Kinase-Inhibitions-Assays: Screening gegen eine Kinase-Panel, da viele Pyridin-Derivate als Kinase-Inhibitoren wirken.

Schritt 2: Hit-Identifizierung und Validierung Verbindungen, die im primären Screening eine signifikante Aktivität zeigen ("Hits"), werden für weitere Untersuchungen ausgewählt. Die Identität und Reinheit dieser Verbindungen sollte erneut bestätigt werden.

Schritt 3: Dosis-Wirkungs-Analysen Führen Sie für die validierten Hits Assays mit einer Reihe von Konzentrationen durch, um die Potenz (IC₅₀- oder EC₅₀-Werte) zu bestimmen.

Schritt 4: Sekundäre Assays und Selektivitätsprofilierung Untersuchen Sie die "Hits" in weiteren Assays, um ihren Wirkmechanismus aufzuklären und ihre Selektivität zu bestimmen. Dies könnte die Testung gegen verwandte Enzyme oder in zellulären Signalweg-Assays umfassen.

Schritt 5: Struktur-Wirkungs-Beziehungen (SAR) Analysieren Sie die Daten aus den biologischen Tests, um Beziehungen zwischen der chemischen Struktur der Derivate und ihrer biologischen Aktivität herzustellen. Diese SAR-Studien sind die Grundlage für das rationale Design der nächsten Generation von Verbindungen im Rahmen der Leitstrukturoptimierung.

Referenzen

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • (Keine Referenz)

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. [Link]

  • (Keine Referenz)

  • Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. Asian Journal of Chemistry. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Pyridines deep dive: Applications and side effects | Blog. Chempanda. [Link]

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • (Keine Referenz)

  • Cross-coupling reaction. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Achieving High-Purity 3,4,5-Trichloro-2-methylpyridine

Welcome to the technical support center for the purification of high-purity 3,4,5-Trichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity 3,4,5-Trichloro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your purification experiments.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3,4,5-Trichloro-2-methylpyridine, providing systematic solutions based on established chemical principles.

Issue 1: Persistent Colored Impurities in the Final Product

Question: My final product of 3,4,5-Trichloro-2-methylpyridine has a persistent yellow or brownish tint, even after initial purification. What is causing this, and how can I remove it?

Answer: Colored impurities in chlorinated pyridines often arise from thermal decomposition or the presence of polymeric byproducts formed during synthesis. These impurities can be challenging to remove by simple distillation or recrystallization alone.

Causality and Resolution:

  • Thermal Decomposition: Prolonged heating during distillation can lead to the degradation of the target compound, generating colored byproducts. It is crucial to perform distillation under reduced pressure to lower the boiling point.

  • Polymeric Impurities: The synthesis of polychlorinated pyridines can sometimes lead to the formation of high-molecular-weight, colored polymers.

Troubleshooting Protocol: Activated Carbon Treatment and Recrystallization

  • Dissolution: Dissolve the impure 3,4,5-Trichloro-2-methylpyridine in a suitable solvent. A good starting point is a solvent in which the compound is highly soluble when hot and sparingly soluble when cold, such as 1,2-dichloroethane or hexane.[1]

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w) to the solution. Activated carbon has a high surface area and can effectively adsorb colored impurities.

  • Hot Filtration: Heat the mixture to boiling for a short period (10-15 minutes) and then perform a hot filtration to remove the activated carbon. This step is critical and should be done quickly to prevent premature crystallization of the product.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

ParameterRecommended ConditionRationale
Distillation Pressure As low as practically achievableLowers the boiling point to prevent thermal decomposition.
Recrystallization Solvent 1,2-Dichloroethane, HexaneGood solubility at high temperatures and poor solubility at low temperatures for high recovery.[1][2]
Activated Carbon 1-2% (w/w)Effective for adsorbing colored impurities.[1]
Issue 2: Co-eluting Impurities During Chromatographic Purification

Question: I am using column chromatography to purify 3,4,5-Trichloro-2-methylpyridine, but an impurity is co-eluting with my product. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge in the chromatography of structurally similar compounds. Optimizing the chromatographic conditions is key to achieving baseline separation.

Causality and Resolution:

  • Similar Polarity: The impurity likely has a polarity very similar to that of 3,4,5-Trichloro-2-methylpyridine, leading to similar retention times on the chromatographic column.

  • Inappropriate Stationary or Mobile Phase: The choice of stationary phase and mobile phase composition significantly influences the separation.

Troubleshooting Workflow for Chromatographic Separation

G start Initial Observation: Co-elution of Impurity step1 Analyze TLC: Identify Rf values of product and impurity start->step1 step2 Optimize Mobile Phase: Adjust solvent polarity (e.g., hexane/ethyl acetate ratio) step1->step2 Fine-tune separation step3 Consider Different Stationary Phase: If optimization fails, switch from silica gel to alumina or a reverse-phase column step2->step3 If still co-eluting step5 High-Purity Product step2->step5 Successful separation step4 Gradient Elution: Employ a solvent gradient to improve separation of closely eluting compounds step3->step4 For complex mixtures step4->step5

Caption: Workflow for optimizing chromatographic separation.

Experimental Protocol: Optimizing Column Chromatography

  • Thin-Layer Chromatography (TLC) Analysis: Before running a column, perform a thorough TLC analysis using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides the best possible separation between your product and the impurity.

  • Solvent System Modification: If the spots are too close, try adding a small amount of a third solvent with a different polarity (e.g., dichloromethane) to the mobile phase.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina for separating chlorinated aromatic compounds, as it can offer different selectivity.

  • Column Parameters: Ensure you are using a column with a sufficiently high number of theoretical plates (i.e., a longer and narrower column with a smaller particle size stationary phase).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 3,4,5-Trichloro-2-methylpyridine?

A1: The impurities will largely depend on the synthetic route. Common impurities can include isomers with different chlorination patterns on the pyridine ring, under-chlorinated or over-chlorinated starting materials or products, and residual solvents from the reaction. For instance, if the synthesis involves the chlorination of a picoline derivative, you might encounter other chlorinated picoline isomers.[3]

Q2: Is vacuum distillation a suitable method for purifying 3,4,5-Trichloro-2-methylpyridine?

A2: Yes, vacuum distillation is a highly effective method for purifying 3,4,5-Trichloro-2-methylpyridine, especially for removing non-volatile impurities and residual solvents.[4][5] It is crucial to use a good vacuum source and a well-insulated distillation apparatus to ensure a stable distillation temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point, which helps to prevent thermal degradation.

Q3: Can I use recrystallization as a primary purification technique?

A3: Recrystallization can be a very effective technique, particularly for removing impurities with different solubility profiles.[1][2] The key is to find a suitable solvent or solvent system where the product has high solubility at an elevated temperature and low solubility at room or lower temperatures. Hexane has been shown to be effective for recrystallizing similar trichloropyridine compounds.[2]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your 3,4,5-Trichloro-2-methylpyridine.

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds and detecting small amounts of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are present in sufficient concentration.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: High-Purity Purification by Vacuum Distillation

This protocol describes the purification of crude 3,4,5-Trichloro-2-methylpyridine using vacuum distillation.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Charging the Flask: Charge the distillation flask with the crude 3,4,5-Trichloro-2-methylpyridine. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. Discard any initial forerun and the final residue in the distillation flask. The boiling point will depend on the vacuum achieved.

  • Characterization: Analyze the collected fraction for purity using GC or HPLC.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 3,4,5-Trichloro-2-methylpyridine by recrystallization.

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

G cluster_0 Purification Workflow crude Crude 3,4,5-Trichloro-2-methylpyridine distillation Vacuum Distillation crude->distillation Primary Purification recrystallization Recrystallization distillation->recrystallization Further Purification (Optional) analysis Purity Analysis (GC, HPLC, NMR) distillation->analysis recrystallization->analysis pure_product High-Purity Product analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of 3,4,5-Trichloro-2-methylpyridine.

References

  • Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (1978). Preparation of 2,3,5-trichloropyridine.
  • Google Patents. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. (2012). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.
  • Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]

  • Google Patents. (2017). Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues.
  • Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]

  • PubMed. (1987). Gas Chromatographic Separation of Substituted Pyridines. Retrieved from [Link]

Sources

Optimization

Managing exothermic reactions in the scale-up of 3,4,5-Trichloro-2-methylpyridine production

A Senior Application Scientist's Guide to Managing Exothermic Reactions During Scale-Up Welcome to the technical support center for the synthesis of 3,4,5-Trichloro-2-methylpyridine. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions During Scale-Up

Welcome to the technical support center for the synthesis of 3,4,5-Trichloro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this process from laboratory to pilot or production scale. The chlorination of the pyridine ring is a highly exothermic process, and managing this energy release is paramount for safety, yield, and product purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe and successful scale-up.

Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of 3,4,5-Trichloro-2-methylpyridine?

The primary exothermic events occur during the chlorination of the 2-methylpyridine core. The formation of each C-Cl bond on the aromatic ring is an energetically favorable process that releases significant heat. Patent literature describes the chlorination of pyridine derivatives as a "thermopositive reaction" requiring careful temperature control, often within a narrow range of 10-30°C to prevent runaway conditions.[1] Whether you are using chlorine gas, phosphorus oxychloride (POCl₃), or another chlorinating agent, the reaction initiation and propagation phases are typically the most critical for heat generation.[2][3]

Q2: Why is heat management more challenging during scale-up compared to bench-scale synthesis?

This is a fundamental principle of chemical engineering related to the surface-area-to-volume ratio. As the reactor volume (V) increases, its surface area (A) for heat exchange does not increase proportionally.

  • Volume increases by the cube of the reactor's radius (V ∝ r³).

  • Surface Area increases by the square of the radius (A ∝ r²).

This disparity means that a larger reactor has less surface area available to dissipate the heat generated by its much larger volume of reacting material. This can lead to inefficient cooling, a rapid increase in internal temperature, and potentially a thermal runaway. Effective heat transfer in stirred tank reactors is crucial to prevent this.[4][5][6]

Q3: What is Reaction Calorimetry and why is it essential before scaling up this process?

Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction.[7] It is a critical tool for assessing thermal risk before scale-up. By performing the reaction in a specialized calorimeter (like an RC1e), you can determine key safety parameters:

  • Heat of Reaction (ΔHᵣ): The total amount of energy released.

  • Heat Release Rate: How quickly the energy is released.

  • Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all cooling were to fail.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under runaway conditions.[7]

This data allows you to classify the reaction's thermal risk, often using Stoessel's Criticality Classification, and design an appropriate and robust cooling strategy for your larger-scale equipment.

Q4: How does insufficient mixing contribute to thermal hazards?

Poor agitation creates non-uniform conditions within the reactor. This can lead to two dangerous scenarios:

  • Localized Hotspots: In areas with poor mixing, the reaction temperature can rise significantly higher than the sensor reading, leading to accelerated reaction rates and the formation of impurities or decomposition products.

  • Reagent Accumulation: If the reactant being added is not dispersed quickly, it can build up in a concentrated zone. A sudden mixing event can then cause this accumulated reagent to react all at once, resulting in a violent and uncontrollable exotherm.

Efficient mixing ensures that heat is evenly distributed and transferred to the cooling surface, maintaining control over the reaction rate.[8][9]

Troubleshooting Guide
Problem: I've started adding my chlorinating agent, and the reactor temperature is spiking far above my setpoint.

Cause: This is a classic sign of an impending thermal runaway. The rate of heat generation is exceeding the rate of heat removal. This could be due to an overly aggressive addition rate, insufficient cooling capacity, or a loss of coolant flow.

Immediate Actions:

  • STOP THE FEED: Immediately halt the addition of all reagents.

  • MAXIMIZE COOLING: Ensure your cooling system is operating at maximum capacity. If possible, use an emergency cooling source.

  • CONFIRM AGITATION: Verify that the agitator is running at the correct speed and that the vortex indicates proper mixing.

  • PREPARE TO QUENCH: If the temperature continues to rise uncontrollably after stopping the feed, you must be prepared to initiate an emergency quench protocol.

This situation underscores the importance of a pre-planned emergency response. The decision to quench should be made swiftly if control is not re-established.

Problem: The reaction seems to have stalled. The temperature is not increasing, and in-process controls show low conversion.

Cause: This is a deceptively dangerous situation. A stalled reaction often indicates the presence of an inhibitor or an insufficient initiation temperature. However, the unreacted reagents are accumulating in the vessel. If the reaction suddenly initiates, the accumulated mass will react very rapidly, leading to a massive exotherm that can easily overwhelm the cooling system.

Solution:

  • DO NOT ADD MORE REAGENT: Resist the temptation to add more starting material or catalyst to "kick-start" the reaction.

  • DO NOT INCREASE THE TEMPERATURE: Do not try to force the reaction by adding heat, as this can lead to a violent onset.

  • INVESTIGATE: Safely take a sample (if possible) to analyze the composition. Check all feed lines and equipment for blockages or failures.

  • CONTROLLED QUENCHING: If the cause cannot be identified and rectified, the safest course of action is to perform a controlled quenching of the accumulated reactants. This must be done slowly and with extreme caution.[10][11]

Problem: My final product has a high level of impurities not seen in the lab.

Cause: This is often a direct result of poor temperature control during scale-up. Localized hotspots can lead to side reactions or product decomposition, generating impurities. The target reaction for producing 3,4,5-Trichloro-2-methylpyridine may be optimal at 25°C, but hotspots could be reaching 50°C or higher, favoring alternative reaction pathways.

Solution:

  • Improve Heat Transfer:

    • Increase Agitator Speed: Enhance convective heat transfer within the vessel.

    • Use a Higher-Efficiency Impeller: Certain impeller designs, like helical ribbons, can provide better bulk mixing and heat distribution compared to simple paddle agitators.[6]

  • Slow Down the Reagent Addition: By extending the dosing time, you reduce the instantaneous heat load on the cooling system, allowing it to maintain the setpoint temperature more effectively.

  • Use a Lower Coolant Temperature: Increasing the temperature difference (ΔT) between the reaction mass and the cooling jacket will increase the rate of heat removal.

Key Experimental Protocols
Protocol 1: Emergency Quenching for Runaway Chlorination

Objective: To safely and rapidly neutralize the reactive components of the chlorination reaction in the event of a thermal runaway. This protocol assumes a pre-configured quenching setup.

Materials:

  • Quenching Agent: A pre-determined, chilled solution capable of neutralizing the chlorinating agent and halting the reaction (e.g., a solution of sodium bisulfite or sodium thiosulfate for reactions involving elemental chlorine, or a cold, inert solvent for dilution). The choice of quenchant is highly specific to the reaction chemistry.[12]

  • Emergency Quench Pot/Vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Confirm Runaway: Verify that the temperature is rising uncontrollably despite stopping reagent feeds and maximizing cooling.

  • Initiate Inert Gas Purge: Ensure the reactor headspace is purged with nitrogen to mitigate any flammability risks from solvent vapors.[13]

  • Begin Quench Addition: Slowly introduce the chilled quenching agent into the reaction mixture. CAUTION: The initial addition may cause vigorous boiling or gas evolution. Add the agent at a controlled rate to prevent over-pressurization of the vessel.[14]

  • Monitor Vigorously: Continuously monitor the reactor temperature and pressure. The temperature should begin to decrease as the reaction is quenched.

  • Maintain Cooling and Agitation: Keep the primary cooling system and agitator running throughout the entire process to help dissipate heat and ensure rapid mixing of the quenching agent.

  • Confirm Neutralization: Once the temperature is stable and under control, allow the mixture to stir for a prolonged period (e.g., 1-2 hours) to ensure complete neutralization.

  • Post-Quench Analysis: Once deemed safe, analyze a sample to confirm that all reactive species have been consumed before proceeding with any work-up.

Visualizations and Data
Logical Workflow for Thermal Excursion Events

The following diagram outlines the critical decision-making process when a thermal excursion is detected during the reaction.

Thermal_Runaway_Decision_Tree start Temperature Spike Detected (T > T_set + ΔT_critical) stop_feed Action: Immediately Stop All Reagent Feeds start->stop_feed max_cooling Action: Maximize Cooling Capacity start->max_cooling check_agitation Action: Confirm Agitator Function start->check_agitation monitor Monitor Temperature Is T decreasing? stop_feed->monitor max_cooling->monitor check_agitation->monitor controlled Situation Controlled Resume with Caution monitor->controlled Yes escalate EMERGENCY Prepare for Quench monitor->escalate No quench Execute Emergency Quench Protocol escalate->quench safe_state Reaction Neutralized Safe State Achieved quench->safe_state

Caption: Decision tree for managing a thermal excursion.

Data Presentation: Stoessel's Criticality Classification

Understanding the potential severity of a thermal event is crucial. This classification system provides a framework for risk assessment based on calorimetric data.[7]

Criticality ClassDescription of Thermal BehaviorRisk LevelRequired Safety Measures
1 The MTSR is lower than the boiling point of the reaction mixture.LowStandard control
2 The MTSR is higher than the boiling point, but the reaction is slow.LowStandard control, but monitor for pressure
3 The adiabatic temperature rise is high, but the reaction starts only at elevated temperatures.MediumHigh-integrity process control
4 The reaction can be triggered by process temperature, and the MTSR is above the boiling point.HighRedundant cooling, emergency procedures
5 The reaction is rapid at the process temperature, and the MTSR is far above the boiling point.Very HighSpecialized equipment, containment, quenching system
References
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European P
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. [Link]

  • US4111938A - Preparation of 2,3,5-trichloropyridine.
  • CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • MSDS of 3,4,5-Trichloro-2-methyl-pyridine. Capot Chemical Co.,Ltd. [Link]

  • Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. RSC Publishing. [Link]

  • SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]

  • Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). [Link]

  • Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up. ResearchGate. [Link]

  • Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]

  • Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. MDPI. [Link]

  • Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. ESD Publications. [Link]

  • Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide. CORA. [Link]

  • Chlorine quenching phenomena and the application of fluorescence spectroscopy in drinking water. University of Birmingham. [Link]

  • Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate. [Link]

  • Heat Transfer Enhancement in Agitated Reactors through Impeller Geometry Modifications. Engineered Science Publisher. [Link]

  • STANDARD OPERATING PROCEDURES FOR QUENCHING SOLVENT DRYING STILL BOTTOMS. University of California, Irvine. [Link]

  • Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. YouTube. [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to 3,4,5-Trichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4,5-Trichloro-2-methylpyridine is a vital heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its specific sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloro-2-methylpyridine is a vital heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique chemical properties that are leveraged in the development of complex molecular architectures. The efficient and selective synthesis of this compound is, therefore, of significant interest to the chemical and life sciences industries. This guide provides a comparative analysis of potential synthetic routes to 3,4,5-Trichloro-2-methylpyridine, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach.

Understanding the Synthetic Challenge

The synthesis of 3,4,5-Trichloro-2-methylpyridine presents a notable regiochemical challenge. The directing effects of the methyl group at the 2-position on the pyridine ring influence the positions of subsequent electrophilic chlorination. Achieving the desired 3,4,5-trichloro substitution pattern requires careful consideration of reaction conditions and synthetic strategy to overcome the formation of undesired isomers.

Comparative Analysis of Synthetic Routes

Two primary strategies can be envisioned for the synthesis of 3,4,5-Trichloro-2-methylpyridine: direct chlorination of a 2-methylpyridine precursor and a convergent synthesis involving the construction of the pre-chlorinated pyridine ring.

Route 1: Direct Chlorination of 2-Methylpyridine (α-Picoline)

The most direct conceptual approach involves the exhaustive chlorination of 2-methylpyridine (α-picoline). This method is attractive due to the commercial availability and low cost of the starting material. However, controlling the regioselectivity of the chlorination to obtain the desired 3,4,5-trichloro isomer is a significant hurdle.

Mechanism: The reaction proceeds via electrophilic aromatic substitution, where chlorine acts as the electrophile. The methyl group is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these directing effects, along with the deactivating effect of the chlorine atoms as they are added to the ring, leads to a complex mixture of chlorinated isomers.

Experimental Insights: High temperatures and the use of Lewis acid catalysts are typically required to achieve polychlorination of the pyridine ring. The reaction often yields a mixture of trichloro- and tetrachloro-2-methylpyridines, necessitating efficient purification methods to isolate the desired 3,4,5-trichloro isomer.

G 2-Methylpyridine 2-Methylpyridine Mixture of Chlorinated Isomers Mixture of Chlorinated Isomers 2-Methylpyridine->Mixture of Chlorinated Isomers Cl₂, Lewis Acid, High Temp. 3,4,5-Trichloro-2-methylpyridine 3,4,5-Trichloro-2-methylpyridine Mixture of Chlorinated Isomers->3,4,5-Trichloro-2-methylpyridine Purification

Figure 1: General workflow for the direct chlorination of 2-methylpyridine.

Advantages:

  • Readily available and inexpensive starting material.

  • Potentially a one-pot reaction.

Disadvantages:

  • Poor regioselectivity leading to a mixture of isomers.

  • Harsh reaction conditions (high temperature, strong acids).

  • Difficult purification of the desired product.

  • Potential for over-chlorination to tetrachlorinated products.

Route 2: Ring Synthesis from Acyclic Precursors

A more controlled, albeit longer, approach involves the construction of the pyridine ring from acyclic precursors that already contain the necessary substituents or functionalities that can be readily converted to the desired chloro and methyl groups. This strategy offers the potential for greater regiochemical control. One plausible approach is a Hantzsch-type pyridine synthesis or a related condensation reaction.

Conceptual Pathway: This could involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an enamine and an ammonia source, where the starting materials are chosen to bear the precursors to the final substitution pattern. For instance, a chlorinated β-ketoester could be a key intermediate.

G cluster_0 Acyclic Precursors Chlorinated β-ketoester Chlorinated β-ketoester Condensation Condensation Enamine Enamine Ammonia Ammonia Dihydropyridine Intermediate Dihydropyridine Intermediate Condensation->Dihydropyridine Intermediate Cyclization 3,4,5-Trichloro-2-methylpyridine 3,4,5-Trichloro-2-methylpyridine Dihydropyridine Intermediate->3,4,5-Trichloro-2-methylpyridine Aromatization/Chlorination

Comparative

A Spectroscopic Guide to the Isomeric World of Trichloromethylpyridines: Differentiating 3,4,5-Trichloro-2-methylpyridine

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a cornerstone of rigorous scientific practice. Subtle differences in the arrangement of substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a cornerstone of rigorous scientific practice. Subtle differences in the arrangement of substituents on a core scaffold can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 3,4,5-trichloro-2-methylpyridine with a selection of its structural isomers.

In the absence of readily available experimental spectra for all isomers, this guide will leverage high-quality computational prediction tools to generate and compare the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach provides a robust framework for understanding the expected spectroscopic distinctions and serves as a valuable in-silico reference. It is imperative to note that the data presented herein is predicted and should be confirmed with experimental analysis whenever possible.

The Isomers in Focus

This guide will compare the spectroscopic characteristics of the target compound, 3,4,5-trichloro-2-methylpyridine, with three of its isomers. These have been chosen to illustrate the significant impact of substituent position on the resulting spectra.

  • Compound 1: 3,4,5-Trichloro-2-methylpyridine

  • Compound 2: 2,3,4-Trichloro-6-methylpyridine

  • Compound 3: 2,3,6-Trichloro-4-methylpyridine

  • Compound 4: 2,4,6-Trichloro-3-methylpyridine

To be populated with actual chemical structure images. Caption: Molecular structures of the trichloromethylpyridine isomers under investigation.

¹H NMR Spectroscopy: A Tale of Shifting Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the presence of neighboring electron-withdrawing or electron-donating groups. In the case of trichloromethylpyridines, the electronegative chlorine atoms and the nitrogen atom in the pyridine ring exert a significant deshielding effect, causing protons to resonate at higher chemical shifts (downfield).

The key differentiators in the ¹H NMR spectra of these isomers will be the chemical shift of the lone aromatic proton and the methyl protons.

Predicted ¹H NMR Chemical Shifts (ppm)

CompoundPredicted Aromatic ¹H Shift (δ)Predicted Methyl ¹H Shift (δ)
3,4,5-Trichloro-2-methylpyridine ~8.0~2.6
2,3,4-Trichloro-6-methylpyridine ~7.5~2.5
2,3,6-Trichloro-4-methylpyridine ~7.2~2.4
2,4,6-Trichloro-3-methylpyridine ~7.8~2.7

Expert Interpretation:

  • Aromatic Proton: The position of the single aromatic proton provides a clear diagnostic window. In 3,4,5-trichloro-2-methylpyridine , this proton is at the 6-position, adjacent to the nitrogen atom, leading to a significant downfield shift. In contrast, the aromatic proton in 2,3,6-trichloro-4-methylpyridine is at the 5-position and is flanked by two chlorine atoms, which would also result in a distinct chemical shift, likely slightly upfield compared to the proton adjacent to the nitrogen.

  • Methyl Protons: The chemical shift of the methyl protons is influenced by the proximity of the chlorine atoms. For instance, in 2,4,6-trichloro-3-methylpyridine , the methyl group is ortho to two chlorine atoms, which would likely cause a more pronounced downfield shift compared to the other isomers where the methyl group has fewer ortho chloro substituents.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl3). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer. prep2->acq1 Insert into spectrometer acq2 Set appropriate spectral parameters (e.g., spectral width, number of scans). acq1->acq2 proc1 Fourier transform the raw data. acq2->proc1 Output FID proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the residual solvent peak. proc2->proc3 proc4 Integrate the signals and analyze the chemical shifts and coupling patterns. proc3->proc4

Caption: A generalized workflow for acquiring ¹H NMR spectra of trichloromethylpyridine isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The presence of chlorine atoms and the nitrogen of the pyridine ring will cause the carbon atoms to which they are attached to be significantly deshielded.

Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC2C3C4C5C6CH₃
3,4,5-Trichloro-2-methylpyridine ~155~135~138~130~150~20
2,3,4-Trichloro-6-methylpyridine ~152~133~140~125~158~22
2,3,6-Trichloro-4-methylpyridine ~153~134~145~122~151~18
2,4,6-Trichloro-3-methylpyridine ~154~130~148~120~152~15

Expert Interpretation:

The number of signals and their chemical shifts in the ¹³C NMR spectrum are highly diagnostic. Each unique carbon atom in the molecule will give rise to a distinct signal.

  • Carbons bonded to Chlorine: The carbons directly bonded to chlorine atoms will exhibit the most downfield shifts due to the strong deshielding effect of the halogen. The exact chemical shift will depend on the other neighboring substituents.

  • Carbons adjacent to Nitrogen: The C2 and C6 carbons of the pyridine ring are adjacent to the nitrogen atom and will also be significantly deshielded.

  • Methyl Carbon: The chemical shift of the methyl carbon will be the most upfield signal and can vary slightly depending on the substitution pattern on the ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum provides a unique "fingerprint" for a molecule.

Predicted Key IR Absorption Bands (cm⁻¹)

CompoundC-H Stretch (Aromatic)C-H Stretch (Methyl)C=N/C=C Stretch (Ring)C-Cl Stretch
3,4,5-Trichloro-2-methylpyridine ~3050~2950, 2870~1550, 1450~800-600
2,3,4-Trichloro-6-methylpyridine ~3060~2960, 2880~1560, 1460~810-610
2,3,6-Trichloro-4-methylpyridine ~3070~2955, 2875~1555, 1455~805-605
2,4,6-Trichloro-3-methylpyridine ~3080~2965, 2885~1565, 1465~815-615

Expert Interpretation:

While many of the fundamental vibrations will be similar across the isomers, the fingerprint region (below 1500 cm⁻¹) will show the most significant differences.

  • C-Cl Stretching: The positions of the C-Cl stretching bands are sensitive to the overall substitution pattern on the pyridine ring. The number and positions of these bands can be a key differentiating feature.

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will be influenced by the mass and electronic effects of the substituents.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the low-frequency region can also be diagnostic of the substitution pattern.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For these isomers, the molecular ion peak (M⁺) will be the same, but the fragmentation patterns will differ based on the stability of the resulting fragment ions. The presence of chlorine atoms will also lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Predicted Key Fragmentation Pathways

All isomers are expected to have a molecular ion peak (M⁺) cluster corresponding to the molecular weight of C₆H₄Cl₃N (m/z ~195, 197, 199).

  • Loss of a Methyl Radical (-CH₃): This is a likely fragmentation pathway for all isomers, leading to a [M-15]⁺ ion. The stability of the resulting trichloropyridinyl cation will influence the intensity of this peak.

  • Loss of a Chlorine Radical (-Cl): Loss of a chlorine atom will result in a [M-35]⁺ ion. The position of the chlorine atom lost will affect the stability of the resulting cation and thus the abundance of this fragment.

  • Loss of HCl: Elimination of a neutral HCl molecule can also occur, leading to a [M-36]⁺ ion.

MS_Fragmentation M Molecular Ion (M⁺) M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - •Cl M_minus_HCl [M-HCl]⁺ M->M_minus_HCl - HCl

Caption: Generalized fragmentation pathways for trichloromethylpyridine isomers in mass spectrometry.

Expert Interpretation:

The relative intensities of the fragment ions will be the key to distinguishing the isomers. For example, in 3,4,5-trichloro-2-methylpyridine , the loss of the methyl group might be more favorable due to the resulting cation being stabilized by the adjacent nitrogen atom. The fragmentation patterns of the other isomers will be dictated by the relative stabilities of the carbocations formed after the initial fragmentation events.

Experimental Protocols for Spectroscopic Prediction

The following protocols outline the steps to generate the predicted spectroscopic data using widely accessible online tools. This provides a self-validating system where any researcher can reproduce these in-silico results.

Protocol 1: NMR Spectra Prediction

  • Access a Prediction Tool: Navigate to a reputable online NMR prediction tool such as NMRDB.org[1] or the prediction software offered by companies like ACD/Labs[2].

  • Input the Structure: Draw the chemical structure of the desired isomer (e.g., 3,4,5-trichloro-2-methylpyridine) using the provided chemical drawing interface.

  • Set Prediction Parameters: Select the desired nucleus for prediction (¹H or ¹³C).

  • Generate Spectrum: Initiate the prediction. The tool will calculate and display the predicted chemical shifts and, in some cases, a simulated spectrum.

  • Record Data: Tabulate the predicted chemical shifts for each unique proton and carbon environment.

Protocol 2: IR Spectrum Prediction

  • Access a Prediction Tool: Utilize an online IR spectrum prediction tool, such as the one available on Cheminfo.org[3].

  • Input the Structure: Draw the chemical structure of the isomer of interest.

  • Generate Spectrum: The tool will compute the vibrational frequencies and display a predicted IR spectrum.

  • Identify Key Bands: Analyze the predicted spectrum to identify the frequencies of key vibrational modes, such as C-H, C=N/C=C, and C-Cl stretches.

Protocol 3: Mass Spectrum Prediction

  • Access a Prediction Tool: Use a mass spectrometry fragmentation prediction tool like CFM-ID[4].

  • Input the Structure: Provide the chemical structure of the isomer.

  • Set Ionization Parameters: Specify the ionization method (typically Electron Ionization for this type of analysis).

  • Predict Fragmentation: The tool will generate a predicted mass spectrum, showing the molecular ion and major fragment peaks.

  • Analyze Fragmentation Pattern: Examine the predicted m/z values and relative intensities of the fragment ions.

Conclusion

The differentiation of isomers is a critical task in chemical analysis. While experimental data remains the gold standard, computational prediction of spectroscopic data provides a powerful and accessible tool for researchers. This guide has demonstrated how ¹H NMR, ¹³C NMR, IR, and MS can be used, even with predicted data, to highlight the key structural differences between 3,4,5-trichloro-2-methylpyridine and its isomers. By understanding the fundamental principles of how substituent position influences spectroscopic output, scientists can confidently approach the characterization of these and other complex isomeric systems.

References

  • ACD/Labs NMR Predictor. (n.d.). Retrieved January 26, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 431-434.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 26, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 26, 2026, from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved January 26, 2026, from [Link]

  • Allen, F., et al. (2018). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 8(3), 44.
  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved January 26, 2026, from [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved January 26, 2026, from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.